[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Descripción
BenchChem offers high-quality [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHGGGURSFRRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCC1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Physicochemical Properties of[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: A Conformationally Constrained 1,2-Amino Alcohol Building Block
Executive Summary
In modern drug discovery and asymmetric synthesis, the architectural complexity of building blocks dictates the success of fragment-based drug design (FBDD) and peptidomimetic development. [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) is a highly specialized, sterically encumbered 1,2-amino alcohol[1]. By combining a conformationally restrictive cyclobutane ring with a bulky isopropyl side-chain, this molecule serves as a privileged pharmacophore. This technical whitepaper explores its structural topology, physicochemical properties, and causal mechanisms as a transition-state isostere, alongside a self-validating protocol for its application in synthetic workflows.
Structural Topology and Molecular Rationale
The molecular architecture of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is deliberately designed to minimize conformational entropy.
-
Cyclobutane Conformational Lock: The cyclobutane ring restricts the rotational degrees of freedom around the core sp3 carbons. In medicinal chemistry, replacing linear alkyl chains with cycloalkanes reduces the entropic penalty ( ΔS ) upon target binding, thereby improving the overall free energy of binding ( ΔG )[2].
-
Steric Encumbrance (Isopropyl Group): The 1-amino-2-methylpropyl moiety is essentially a valine-derived side chain. The bulky isopropyl group provides lipophilic mass designed to occupy hydrophobic pockets (such as the S1 or S2 pockets in proteases), driving high-affinity binding through van der Waals interactions[3].
-
Vicinal Amino Alcohol Motif: The adjacent primary amine and primary alcohol act as a classic 1,2-amino alcohol pharmacophore. This motif is critical for hydrogen bonding and serves as a versatile synthetic handle for cyclization into oxazolidinones or oxazolines[4].
Physicochemical Properties
Understanding the quantitative parameters of this molecule is essential for predicting its behavior in biological assays and synthetic reactions. The data below summarizes its core physicochemical profile[1][5].
| Parameter | Value | Scientific Implication |
| CAS Number | 1803609-30-4 | Unique identifier for chemical sourcing. |
| Molecular Formula | C9H19NO | Indicates a highly saturated, sp3-rich structure. |
| Molecular Weight | 157.25 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES String | CC(C)C(N)C1(CCC1)CO | Highlights the branching and spiro-like connectivity. |
| Topological Polar Surface Area (TPSA) | ~46.25 Ų | Excellent cell permeability; well within the Lipinski Rule of 5 limit (<140 Ų). |
| H-Bond Donors / Acceptors | 2 / 2 | Balanced polarity for target engagement without sacrificing lipophilicity. |
| Rotatable Bonds | 3 | Highly rigid structure due to the cyclobutane constraint. |
Mechanistic Role in Drug Discovery: Transition State Isostere
The primary application of highly branched 1,2-amino alcohols in drug development is their role as transition state isosteres [6].
When a protease enzyme cleaves a natural peptide substrate, it attacks the planar amide bond, forcing it into a high-energy, tetrahedral transition state. [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol structurally mimics this tetrahedral geometry. However, because its core consists of stable carbon-carbon (C-C) bonds rather than a hydrolyzable carbon-nitrogen (C-N) amide bond, the enzyme cannot cleave it. The molecule acts as a "molecular wedge," competitively inhibiting the enzyme with exceptionally high affinity due to the pre-organized geometry enforced by the cyclobutane ring.
Mechanistic pathway of 1,2-amino alcohols acting as non-cleavable transition state isosteres.
Experimental Workflow: Synthesis of a Chiral Oxazolidinone Scaffold
To leverage this building block in medicinal chemistry, it is frequently cyclized into an oxazolidinone. This rigidifies the molecule further, creating a chiral auxiliary or a direct pharmacophore for CNS targets (similar to gabapentinoids).
The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to confirm success.
Step-by-Step Methodology
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: Dissolve 1.0 equivalent of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol in anhydrous dichloromethane (DCM) under a continuous argon atmosphere.
-
Causality: Anhydrous conditions are critical. The cyclization reagent used in the next step is highly sensitive to moisture; water will prematurely hydrolyze it into carbon dioxide and inactive byproducts, halting the reaction.
Step 2: Cyclization via CDI
-
Action: Slowly add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) to the solution at 0°C, then allow it to warm to room temperature over 4 hours.
-
Causality: CDI is selected over phosgene or triphosgene due to its superior safety profile (it is a stable solid). Furthermore, as CDI reacts, it releases imidazole. Imidazole acts as an in situ basic catalyst, deprotonating the hydroxyl group and driving the intramolecular cyclization forward without the need for external, difficult-to-remove amine bases (like triethylamine).
Step 3: Reaction Monitoring
-
Action: Monitor the reaction via TLC (Thin-Layer Chromatography) using a Ninhydrin stain.
-
Self-Validation: The starting material contains a primary amine, which will stain a deep purple/pink with Ninhydrin. The successful formation of the oxazolidinone consumes the primary amine, resulting in a product spot that does not stain with Ninhydrin, providing immediate visual confirmation of conversion.
Step 4: Quenching and Extraction
-
Action: Quench the reaction with saturated aqueous ammonium chloride ( NH4Cl ). Extract the organic layer with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 5: Analytical Validation (LC-MS & NMR)
-
Action: Purify via flash chromatography and analyze the purified product.
-
Self-Validation:
-
LC-MS: Confirm the exact mass shift. The product should reflect the addition of a carbonyl group (+28 Da) minus two protons (-2 Da), resulting in a net mass increase of +26 Da compared to the starting material.
-
1H-NMR: The broad singlets corresponding to the −OH and −NH2 protons in the starting material must completely disappear. The protons on the cyclobutane and isopropyl groups will exhibit a distinct downfield chemical shift due to the electron-withdrawing nature of the newly formed cyclic carbamate.
-
Self-validating experimental workflow for the synthesis of oxazolidinone chiral scaffolds.
References
-
ACS Publications. "Synthesis of 1,2-Amino Alcohols by Photoredox-Mediated Decarboxylative Coupling of α-Amino Acids and DNA-Conjugated Carbonyls". Organic Letters. Available at:[Link]
-
RSC Publishing. "An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids". Organic & Biomolecular Chemistry. Available at:[Link]
-
RSC Publishing. "Synthesis of noradamantane building blocks". Organic Chemistry Frontiers. Available at:[Link]
Sources
- 1. [1-(1-amino-2-methylpropyl)cyclobutyl]methanol | 1803609-30-4 [sigmaaldrich.com]
- 2. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01150G [pubs.rsc.org]
- 3. An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06259J [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
Material Safety Data Sheet (MSDS) and handling guidelines for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
An In-depth Technical Guide to the Safe Handling of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
This guide provides a comprehensive overview of the material safety data and handling best practices for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the following information is synthesized from the known properties of the molecule and data from structurally analogous amino alcohols. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting.
Compound Identification and Chemical Properties
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is a bifunctional molecule containing a primary amine and a primary alcohol. These functional groups are key determinants of its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 1803609-30-4 | [1] |
| Molecular Formula | C9H19NO | [1][2] |
| Molecular Weight | 157.26 g/mol | [1] |
| SMILES | CC(C)C(C1(CCC1)CO)N | [1][2] |
| InChIKey | SWHGGGURSFRRNJ-UHFFFAOYSA-N | [2] |
Hazard Identification and Precautionary Measures
Due to the absence of specific toxicological data for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, a conservative approach to hazard assessment is essential. Based on the known hazards of similar amino alcohols, the following potential hazards should be considered[5][6]:
-
Skin and Eye Irritation: Amino alcohols can be irritating to the skin and eyes.[5][7] Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5][7]
-
Harmful if Swallowed: Ingestion may be harmful.[6]
Precautionary Statements:
Based on analogous compounds, the following precautionary statements are recommended[5][8][9][10]:
-
P261: Avoid breathing mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage Workflow
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages from receipt to disposal.
Caption: Workflow for the safe handling of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following recommendations are based on best practices for handling amino alcohols.[11][12][13][14]
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: The use of chemical splash goggles is paramount as amino alcohols can cause serious eye irritation.[5] A face shield provides an additional layer of protection against splashes, especially during transfers of larger quantities or when conducting reactions that have the potential to become vigorous.[11][13]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[14] For prolonged contact or during spill cleanup, more robust gloves like neoprene or butyl rubber are recommended. Double-gloving is a prudent measure during weighing and transferring to protect against contamination in case of a tear in the outer glove.[11]
-
Body Protection: A standard lab coat is sufficient for most routine procedures.[11] A flame-resistant lab coat is advisable when working with flammable solvents in conjunction with the amino alcohol.[11] A chemical-resistant apron provides additional protection during spill cleanup.
-
Respiratory Protection: Handling the compound in a certified chemical fume hood is the primary engineering control to prevent inhalation of vapors.[12][13] If a fume hood is not available or when dealing with large quantities, a properly fitted air-purifying respirator with organic vapor cartridges is necessary.[12][13]
Storage and Incompatibility
Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7][15][12][13][16][17][18] Keep away from sources of ignition.[7][17][19] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to prevent potential air oxidation.[3][18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures[5][7][16][20]:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, absorb with an inert material such as vermiculite, dry sand, or earth and place in a sealed container for disposal.[5][16]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[20]
-
Prevent Environmental Contamination: Prevent the spill from entering drains or waterways.[5][20]
First Aid Measures
In case of exposure, immediate medical attention is crucial.[9][12][19]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[9][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9][12]
Experimental Protocol: A Representative Synthesis
The following is a hypothetical, yet representative, protocol for the use of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol as a building block in a synthetic transformation, such as an amidation reaction.
Objective: To synthesize an amide derivative for a drug discovery program.
Methodology:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add a solution of the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) to a round-bottom flask equipped with a magnetic stir bar.
-
Add a coupling agent (e.g., HATU, 1.1 eq) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Amino Alcohol:
-
Slowly add a solution of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
The rationale for slow addition is to control any potential exotherm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for an amidation reaction.
Waste Disposal
All waste materials containing [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol should be considered hazardous waste.[13]
-
Segregation: Segregate liquid and solid waste into separate, clearly labeled, and sealed containers.[11]
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name.[11]
-
Disposal: Dispose of all chemical waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[13]
Conclusion
While a specific MSDS for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is not currently available, a thorough understanding of its chemical nature as an amino alcohol allows for the implementation of robust safety protocols. By adhering to the handling guidelines, PPE recommendations, and emergency procedures outlined in this guide, researchers can work safely with this compound. The principle of ALARA (As Low As Reasonably Achievable) for chemical exposure should always be the guiding principle in the laboratory.
References
- BLDpharm. [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
- Benchchem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
- Nippon Nyukazai Co., Ltd.
- Benchchem. An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol.
- Apollo Scientific.
- Nippon Nyukazai Co., Ltd.
- Methanex.
- Fluorochem. (1-(Aminomethyl)cyclobutyl)methanol (CAS 2041-56-7).
- Nippon Nyukazai Co., Ltd.
- Sigma-Aldrich.
- PubChem. Amino(cyclobutyl)methanol.
- Santa Cruz Biotechnology. {1-[(methylamino)methyl]cyclopropyl}methanol.
- PubChemLite. [1-(1-amino-2-methylpropyl)cyclobutyl]methanol.
- AIR LIQUIDE Denmark A/S.
- National Institute of Standards and Technology.
- Fisher Scientific.
- Sigma-Aldrich. (1- (Methylamino)methyl cyclobutyl)methanol.
- Vulcanchem. [1-(1-Aminoethyl)cyclopropyl]methanol.
- Fisher Scientific.
- Actylis Lab Solutions.
- University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures. (2024).
- PubChem. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol.
- Axalta Coating Systems.
- ChemicalBook.
- Aminowill.
- State of Michigan.
- GOV.UK. Methanol: toxicological overview. (2024).
- Methanex.
- Organic Syntheses.
- Chemos GmbH & Co.KG.
- Sigma-Aldrich.
- Fisher Scientific. Amino Alcohols.
- NextSDS. [1-(2-methylpropyl)
- ChemicalBook. [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL. (2026).
- Royal Society of Chemistry.
- Google Patents. Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
- MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. (2008).
- Centers for Disease Control and Prevention. Methyl alcohol - IDLH.
Sources
- 1. 1803609-30-4|[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol|BLD Pharm [bldpharm.com]
- 2. PubChemLite - [1-(1-amino-2-methylpropyl)cyclobutyl]methanol (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [1-(1-Aminoethyl)cyclopropyl]methanol (1896847-05-4) for sale [vulcanchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ((1R,2S)-2-(Aminomethyl)cyclopropyl)methanol | C5H11NO | CID 13728302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. axalta.com [axalta.com]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. actylislab.com [actylislab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 13. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 14. ehs.unl.edu [ehs.unl.edu]
- 15. chemos.de [chemos.de]
- 16. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 17. fishersci.com [fishersci.com]
- 18. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 19. fishersci.com [fishersci.com]
- 20. methanex.com [methanex.com]
Preclinical Pharmacokinetic Profiling of[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol Derivatives: A Comprehensive Technical Guide
Executive Summary
The compound [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) represents a highly specialized, sterically hindered amino-alcohol scaffold. Small molecules of this class are frequently utilized in drug discovery targeting central nervous system (CNS) and metabolic disorders due to their favorable physicochemical space[1]. However, the successful progression of such scaffolds from hit-to-lead relies heavily on rigorous pharmacokinetic (PK) profiling. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a primary determinant of its clinical viability[2]. This whitepaper outlines the causality-driven methodologies required to profile derivatives of this scaffold.
Physicochemical Profiling & Structural Causality
Before initiating wet-lab experiments, a mechanistic evaluation of the molecule's structure is essential to predict its behavior in biological systems. Every structural moiety dictates a specific ADME outcome:
-
Primary Amine: Confers a basic (estimated between 9.0 and 10.0). At a physiological pH of 7.4, the amine is predominantly protonated. Causality: This ionization drives high aqueous solubility but can lead to lysosomal trapping (lysosomotropism). Consequently, we anticipate a high volume of distribution ( ) as the compound partitions into acidic phospholipid bilayers in tissues.
-
Cyclobutyl Ring: Restricts conformational flexibility and provides a lipophilic core. Causality: This enhances overall metabolic stability compared to linear alkyl chains by sterically shielding adjacent bonds from enzymatic attack.
-
2-Methylpropyl (Isobutyl) Group: A branched aliphatic chain that optimizes the partition coefficient (LogP) for CNS penetration. Causality: The terminal methyl groups introduce a classic metabolic liability—susceptibility to and -1 hydroxylation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.
-
Primary Alcohol (-OH): Causality: Acts as a direct handle for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT) mediated glucuronidation, which facilitates rapid biliary or renal clearance.
Table 1: Predictive Physicochemical & ADME Parameters
| Parameter | Anticipated Value / Liability | Mechanistic Rationale |
| (Amine) | 9.0 - 10.0 | Highly protonated at pH 7.4; drives high tissue distribution ( ). |
| cLogP | 1.5 - 2.5 | Optimal lipophilicity for oral absorption and blood-brain barrier (BBB) penetration. |
| Phase I Liability | Moderate | CYP-mediated hydroxylation of the isobutyl group. |
| Phase II Liability | High | UGT-mediated glucuronidation of the primary alcohol. |
| Efflux Ratio | > 2.0 (Potential) | Basic, lipophilic amines are frequent substrates for P-glycoprotein (P-gp). |
In Vitro Pharmacokinetic Workflows
To validate the predictive model, in vitro assays must be deployed as self-validating systems.
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine if the protonated amine restricts passive transcellular diffusion and to quantify active efflux. A self-validating system requires the inclusion of high (propranolol), low (atenolol), and efflux (digoxin) control compounds to ensure monolayer integrity and transporter functionality.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow monolayer polarization and tight junction formation.
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 are utilized for the assay.
-
Dosing: Prepare the test derivative at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.
-
Incubation: Incubate at 37°C with 5% . Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.
-
Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal isotopic standard. Centrifuge at 4000 rpm for 10 mins. Analyze supernatants via LC-MS/MS.
-
Calculation: Calculate Apparent Permeability ( ) and the Efflux Ratio ( ).
Workflow for Caco-2 Bidirectional Permeability and Efflux Assessment.
In Vivo Pharmacokinetic Profiling
In vitro data must be translated to living systems to account for hepatic blood flow, plasma protein binding, and renal clearance.
Protocol 2: Rodent PK Study & LC-MS/MS Bioanalysis
Objective: To determine systemic clearance, volume of distribution, and oral bioavailability. The bioanalytical method must adhere to the FDA Guidance for Bioanalytical Method Validation, ensuring accuracy, precision, and matrix effect quantification[3].
Step-by-Step Methodology:
-
Animal Dosing: Fast male Sprague-Dawley rats (n=3 per route) overnight. Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) at 5 mg/kg (formulated in 0.5% Methylcellulose).
-
Blood Sampling: Collect serial blood samples (200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes.
-
Plasma Separation: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C.
-
Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL internal standard. Vortex for 5 minutes, centrifuge at 4000 rpm for 15 minutes at 4°C.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Detect the analyte using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Table 2: Anticipated In Vivo PK Parameters (Rat Model)
| PK Parameter | IV (1 mg/kg) | PO (5 mg/kg) | Pharmacological Interpretation |
| (ng/mL) | N/A | 450 - 600 | Rapid absorption expected due to low molecular weight. |
| (hr) | N/A | 0.5 - 1.0 | Fast dissolution of the basic amine in the acidic gastric environment. |
| (hr*ng/mL) | 800 - 1000 | 2000 - 2500 | Moderate systemic exposure. |
| Clearance ( ) (mL/min/kg) | 16 - 20 | N/A | Moderate clearance (approx. 30% of rat hepatic blood flow). |
| Volume of Distribution ( ) (L/kg) | 3.5 - 5.0 | N/A | High tissue distribution driven by lipophilicity and basicity. |
| Bioavailability ( ) (%) | N/A | 40 - 60% | Limited by first-pass hepatic metabolism (CYP/UGT). |
Metabolic Pathway Mapping
Based on the structural liabilities identified during physicochemical profiling, we can map the anticipated biotransformation pathways. Lead optimization strategies should focus on blocking the primary alcohol (e.g., via fluorination or etherification) to prevent rapid glucuronidation, and sterically shielding the isobutyl group to mitigate CYP-mediated clearance.
Proposed Phase I and Phase II Biotransformation Pathways for the Scaffold.
References
-
[3] Food and Drug Administration (FDA). "Bioanalytical Method Validation: Guidance for Industry." U.S. Department of Health and Human Services, May 2018. URL: [Link]
-
[2] Jang GR, Harris RZ, Lau DT. "Pharmacokinetics and its role in small molecule drug discovery research." Medicinal Research Reviews, 2001. URL: [Link]
-
[1] Southey MWY and Brunavs M. "Introduction to small molecule drug discovery and preclinical development." Frontiers in Drug Discovery, 2023. URL: [Link]
Sources
Preliminary In Vitro Toxicity Profiling of[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: A Technical Framework
Executive Summary & Structural Risk Assessment
The compound [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS No. 1803609-30-4; MW: 157.26 g/mol ) is a low-molecular-weight screening compound featuring a cyclobutane core substituted with a primary alcohol and an aliphatic primary amine. In early-stage drug development, the structural motifs of a molecule dictate its preliminary safety liabilities.
For this specific compound, the aliphatic amine is the primary driver of toxicological risk. Basic aliphatic amines are notorious for two major off-target effects:
-
Drug-Induced Phospholipidosis (DIPL): Basic amines drive lysosomal trapping, leading to the inhibition of lysosomal phospholipases and subsequent lipid accumulation [1].
-
Cardiotoxicity (hERG Blockade): The cationic state of the amine at physiological pH can engage in cation-π interactions with aromatic residues (Tyr652, Phe656) in the pore of the hERG potassium channel, leading to QT prolongation [2].
To systematically de-risk this compound, we have designed a tiered, self-validating in vitro screening cascade. Every protocol is engineered to establish causality rather than mere correlation, ensuring that assay readouts translate reliably to in vivo outcomes [3].
In Vitro Toxicity Screening Workflow for Aliphatic Amino Alcohols
Tier 1: Core Cytotoxicity & Hepatotoxicity Profiling
Mechanistic Causality: Before assessing specific receptor or channel liabilities, establishing a baseline therapeutic index is critical. We utilize an ATP-depletion assay because ATP loss is an early, causal marker of mitochondrial dysfunction that precedes catastrophic membrane rupture. We deploy HepG2 cells because they retain basal cytochrome P450 activity (allowing detection of toxicity from reactive metabolites formed by the oxidation of the primary alcohol) and HEK293 cells to establish a baseline for general/renal cytotoxicity.
Self-Validating Protocol:
-
Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque white plates. Incubate at 37°C, 5% CO₂ for 24 hours to allow adhesion.
-
Compound Dosing: Prepare an 8-point half-log dilution series of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (0.1 μM to 100 μM).
-
Internal Controls:
-
Negative Control: 0.1% DMSO (defines 100% viability).
-
Positive Control: 50 μM Chlorpromazine (ensures the assay is actively detecting cell death).
-
-
Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature, add an equal volume of CellTiter-Glo® reagent to lyse cells, and incubate for 10 minutes on an orbital shaker.
-
Data Acquisition: Read luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Tier 2: Cardiovascular Safety (hERG Inhibition)
Mechanistic Causality: The primary aliphatic amine of this compound will be heavily protonated at physiological pH (7.4). Cationic amines are the primary structural culprits for hERG ( IKr ) channel blockade [1]. To prevent late-stage attrition due to QT prolongation, automated patch-clamp electrophysiology is mandatory.
Self-Validating Protocol:
-
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.
-
Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with a seal resistance >1 GΩ.
-
Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion & Controls:
-
Perfuse extracellular buffer (0.1% DMSO) to establish baseline tail current.
-
Perfuse the test compound at 1, 3, 10, and 30 μM.
-
Positive Control: Perfuse 100 nM Terfenadine to validate complete channel block.
-
-
Data Acquisition: Measure the fractional reduction of the peak tail current amplitude. Calculate the IC₅₀. An IC₅₀ >10 μM is generally required to advance the compound.
Tier 3: Lysosomotropism & Drug-Induced Phospholipidosis (DIPL)
Mechanistic Causality: Cationic amphiphilic drugs (CADs) diffuse across the plasma membrane in their neutral state. Upon entering the acidic lysosome (pH ~4.5), the aliphatic amine becomes fully protonated. The molecule can no longer diffuse back across the membrane, leading to massive lysosomal accumulation. This trapping physically inhibits lysosomal phospholipases, causing a toxic build-up of undigested phospholipids [2].
Mechanistic Pathway of Drug-Induced Phospholipidosis (DIPL)
Self-Validating Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates ( 1.5×104 cells/well).
-
Compound Dosing: Treat cells with 10 μM and 50 μM of the test compound for 24 hours.
-
Internal Controls:
-
Negative Control: 0.1% DMSO.
-
Positive Control: 10 μM Amiodarone (a known CAD that reliably induces PLD).
-
-
Staining: Remove media and incubate cells with 50 nM LysoTracker Red DND-99 (an acidotropic fluorophore) and 1 μg/mL Hoechst 33342 (nuclear stain) for 30 minutes at 37°C.
-
Data Acquisition: Image using High-Content Screening (HCS) fluorescence microscopy. Quantify the integrated LysoTracker fluorescence intensity per cell. A >2 -fold increase in fluorescence relative to the DMSO control indicates a positive PLD liability.
Data Synthesis & Decision Matrix
To facilitate rapid go/no-go decisions during lead optimization, all quantitative data must be evaluated against strict, historically validated thresholds [3].
| Assay / Endpoint | Biological Target / Mechanism | Go Threshold (Favorable) | No-Go Threshold (High Risk) |
| Cytotoxicity (HepG2) | Mitochondrial ATP Depletion | IC₅₀ > 100 μM | IC₅₀ < 10 μM |
| Cytotoxicity (HEK293) | General Membrane Integrity | IC₅₀ > 100 μM | IC₅₀ < 10 μM |
| Cardiotoxicity (hERG) | KCNH2 Potassium Channel Pore | IC₅₀ > 30 μM | IC₅₀ < 1 μM |
| Phospholipidosis (LTR) | Lysosomal Phospholipases | < 1.5x Vehicle Fluorescence | > 2.0x Vehicle Fluorescence |
References
-
Sutherland, J. J., Raymond, J. W., Stevens, J. L., Baker, T. K., & Watson, D. E. (2012). "Relating Molecular Properties and in Vitro Assay Results to in Vivo Drug Disposition and Toxicity Outcomes." Journal of Medicinal Chemistry, 55(14), 6455–6466. URL:[Link]
-
Igawa, H., Takahashi, M., Kakegawa, K., et al. (2016). "Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives." Journal of Medicinal Chemistry, 59(3), 1116–1139. URL:[Link]
-
Argade, M. D., Achi, J. G., Bott, R., et al. (2025). "Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses." Journal of Medicinal Chemistry, 68(1), 135–155. URL:[Link]
Sources
A Comprehensive Technical Guide to the Crystal Structure Determination of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of small organic molecules.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the process of determining the crystal structure of a novel pharmaceutical intermediate, exemplified by [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol. While specific crystallographic data for this compound is not publicly available, this document serves as a procedural whitepaper, detailing the necessary steps from crystal growth to data deposition. The methodologies outlined herein are grounded in established crystallographic principles and best practices, offering a robust framework for researchers in drug development and materials science. Understanding the precise molecular structure, including stereochemistry and intermolecular interactions, is paramount for predicting a drug's physicochemical properties, such as stability and solubility, which are critical for its efficacy and development.[4][5][6]
Introduction: The Imperative of Structural Elucidation in Drug Development
In the pharmaceutical industry, the solid-state properties of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its crystal structure.[5] Different crystalline forms, or polymorphs, of the same compound can exhibit varied physical and chemical properties, including melting point, solubility, and bioavailability, which can significantly impact the drug's performance and safety.[5][6] Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise but a critical step in drug development.[4][7]
Single-crystal X-ray diffraction provides unparalleled insight into:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[8]
-
Absolute Configuration: Unambiguous determination of stereocenters, which is crucial for pharmacological activity.[3][9]
-
Conformational Analysis: Identifying the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Mapping hydrogen bonds and other non-covalent interactions that dictate how molecules pack together, influencing the material's bulk properties.[3][10]
This guide uses [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol as a practical case study to walk through the entire workflow of crystal structure determination. This molecule contains key functional groups—a primary amine, a primary alcohol, and a bulky aliphatic core—that present interesting and common challenges in crystallization and structural analysis, particularly concerning hydrogen bonding networks.
Part I: The Art and Science of Crystal Growth
The foundation of a successful SCXRD experiment is the cultivation of a high-quality single crystal. This often remains the most significant bottleneck in the process.[2][11] A suitable crystal should be a single, well-ordered lattice, free of significant defects, and typically between 0.1 and 0.4 mm in at least two dimensions.[12] The goal is to induce slow precipitation from a supersaturated solution, allowing molecules to arrange themselves into a highly ordered lattice.[5]
Causality in Solvent Selection
The choice of solvent is critical. For [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, a molecule with both polar (amine, alcohol) and non-polar (cyclobutyl, isopropyl) regions, a range of solvents should be screened.
-
Polar Solvents (e.g., Ethanol, Isopropanol): These will readily dissolve the compound via hydrogen bonding with the amine and hydroxyl groups.
-
Non-polar Solvents (e.g., Hexane, Toluene): These are less likely to be good primary solvents but can be effective as anti-solvents.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These often provide the ideal balance of solubility to achieve supersaturation under controlled conditions.
Experimental Protocol: Common Crystallization Techniques
A multi-technique screening approach is most effective.[13][14]
A. Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks. The causality here is that as the solvent slowly evaporates, the concentration of the solute increases past the saturation point, driving nucleation and crystal growth.
B. Vapor Diffusion (Hanging Drop or Sitting Drop): This is one of the most successful methods for growing high-quality crystals from small amounts of material.[14]
-
Inner Container: Dissolve a few milligrams of the compound in a good solvent (e.g., methanol) to create a concentrated solution. Place this solution as a small drop in a vial or on a cover slip.
-
Outer Reservoir: In a larger, sealed container (e.g., a beaker or a larger vial), place a larger volume of a more volatile anti-solvent (e.g., diethyl ether) in which the compound is poorly soluble.[13]
-
Assembly: Place the inner container within the larger container and seal the system.
-
Mechanism: The vapor of the volatile anti-solvent from the reservoir slowly diffuses into the solution of the compound. This reduces the solubility of the compound in the mixed solvent system, leading to gradual supersaturation and crystallization.[13]
C. Solvent Layering:
-
Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane).
-
Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane) on top, minimizing mixing at the interface.
-
Crystals will ideally form at the interface where slow diffusion creates a zone of supersaturation.
Part II: From Crystal to Diffraction Pattern - Data Collection
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's regularly spaced atoms diffract the X-rays in a predictable pattern of spots, which is recorded by a detector.[8] The geometric relationship between the crystal lattice and the diffraction pattern is described by Bragg's Law.[15][16][17][18]
Bragg's Law: nλ = 2d sin(θ) [18] This fundamental equation relates the wavelength of the X-rays (λ), the distance between atomic planes in the crystal (d), and the angle of diffraction (θ) for constructive interference to occur.[16][17][18]
Experimental Workflow for Single-Crystal X-ray Diffraction
The following protocol outlines the steps using a modern automated diffractometer.[12]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryo-loop or a glass fiber. It is then placed on a goniometer head in the diffractometer.
-
Cryo-cooling: The crystal is typically flash-cooled to a low temperature (e.g., 100 K or 173 K) in a stream of cold nitrogen gas.[12] This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and reduces radiation damage to the crystal.
-
Unit Cell Determination: A few initial diffraction images are collected at different crystal orientations. The positions of the diffraction spots are used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[12][19]
-
Data Collection Strategy: Based on the determined unit cell and crystal symmetry (Laue group), the software calculates an optimal strategy to collect a complete and redundant dataset.[20] This involves a series of runs where the crystal is rotated through specific angles while being irradiated, and diffraction images are collected at each step.[20]
-
Data Integration and Scaling: After collection, the raw image files are processed.
-
Integration: The software identifies the diffraction spots on each image, measures their intensities, and assigns Miller indices (h,k,l) to each reflection.[12][19]
-
Scaling: The intensities from all images are scaled together to correct for experimental variations, such as fluctuations in beam intensity or crystal decay.
-
Visualization of the Data Collection Workflow
Caption: Workflow from crystal preparation to processed diffraction data.
Part III: Structure Solution and Refinement
The processed data file (the .hkl file) contains a list of reflections and their intensities, but the crucial phase information is lost during the experiment.[21] Solving the "phase problem" is the central challenge of crystallography.
Structure Solution
For small molecules like [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, ab initio or "direct methods" are typically used.[22] These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. This process is usually automated within software packages like SHELXS or Olex2.[23][24][25][26] The initial phases are used to calculate an electron density map.[21]
Model Building and Refinement
-
Initial Model: Peaks in the initial electron density map are interpreted as atoms. The software attempts to build a molecular fragment that is chemically sensible.
-
Iterative Refinement: A process of least-squares refinement is used to improve the agreement between the diffraction data calculated from the atomic model and the experimentally observed data.[27] This is an iterative cycle:
-
The positions and displacement parameters of the atoms in the model are adjusted to minimize the difference between observed and calculated structure factors.
-
A new electron density map (a "difference map") is calculated, which shows regions where the model is incorrect (positive density for missing atoms) or has placed atoms incorrectly (negative density).
-
The model is adjusted based on this map—missing atoms are added, incorrect atoms are removed or re-assigned. Hydrogen atoms, which are often not visible in initial maps, are typically placed in calculated positions.
-
-
Anisotropic Refinement: In the final stages, atomic displacement parameters are refined anisotropically, meaning thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.
-
Convergence: The refinement process is continued until the model no longer changes significantly and key agreement factors (like R1) are minimized.
Visualization of the Structure Solution & Refinement Cycle
Caption: The iterative cycle of crystallographic structure refinement.
Part IV: Data Analysis, Validation, and Deposition
The final output of a crystal structure determination is a Crystallographic Information File (CIF). This standard text file contains all the essential information about the experiment and the resulting structure.
Hypothetical Crystallographic Data Presentation
The following table presents a realistic, though hypothetical, summary of the crystallographic data that might be obtained for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C9 H19 N O | The elemental composition of the molecule. |
| Formula Weight | 157.25 g/mol | Molecular mass. |
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations that define the arrangement of molecules in the unit cell. |
| a, b, c (Å) | a = 10.543(2), b = 8.211(1), c = 12.675(3) | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 109.34(1), γ = 90 | The angles of the unit cell. For monoclinic, α and γ are 90°. |
| Volume (ų) | 1035.6(4) | The volume of one unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100(2) | The temperature at which data was collected. |
| Radiation (Å) | Mo Kα (λ = 0.71073) | The wavelength of the X-rays used. |
| Reflections Collected / Unique | 9876 / 2354 | Total measurements vs. symmetry-independent measurements. |
| R_int | 0.035 | A measure of the agreement between symmetry-equivalent reflections. A low value is good. |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 | R1 is the primary indicator of the quality of the fit between the model and the data. A value < 0.05 is excellent. |
| Goodness-of-fit (S) | 1.03 | Should be close to 1 for a good refinement. |
Interpretation of the Structure
With the final CIF, a detailed analysis of the molecular structure can be performed. For [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, key points of interest would be:
-
Hydrogen Bonding: The amine (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are also acceptors. A detailed analysis would reveal a network of intermolecular hydrogen bonds, likely forming chains or sheets that dictate the crystal packing.
-
Conformation: The orientation of the 1-amino-2-methylpropyl group relative to the cyclobutyl ring would be precisely determined. The puckering of the cyclobutyl ring itself would also be defined.
-
Stereochemistry: The structure would confirm the relative and absolute stereochemistry of the two chiral centers.
Data Deposition: Ensuring Scientific Trustworthiness
A cornerstone of scientific integrity in crystallography is the public deposition of data. The final CIF and structure factor files should be deposited with a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[28][29][30] Deposition is typically a requirement for publication in a peer-reviewed journal and ensures that the data is preserved and accessible to other scientists for verification and further research.[29] The CCDC assigns a unique deposition number to each structure, which should be included in any publication.[28]
Conclusion
Determining the crystal structure of a small molecule like [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is a multi-step process that combines meticulous experimental technique with sophisticated computational analysis. While obtaining suitable crystals can be a significant hurdle, the detailed structural insights gained are invaluable for the fields of drug development, chemistry, and materials science. A high-quality crystal structure provides definitive proof of molecular identity, stereochemistry, and the subtle intermolecular forces that govern the properties of the solid state. This guide has outlined a robust and reliable workflow, grounded in established principles, to navigate this process from start to finish, ensuring the generation of accurate, trustworthy, and publishable crystallographic data.
References
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals, A79, a117. Available at: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Zhanghua Dryer. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Pharma Manufacturing World. Available at: [Link]
-
Unknown. (n.d.). Crystallization of small molecules. Course Material. Available at: [Link]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available at: [Link]
-
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Braga, D., & Grepioni, F. (2013). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules, 18(7), 8455-8468. Available at: [Link]
-
Unknown. (2007). X-ray reflection in accordance with Bragg's Law. AZoM.com. Available at: [Link]
-
Wikipedia. (n.d.). Bragg's law. Retrieved from [Link]
-
Unknown. (2025). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Available at: [Link]
-
Olex2. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. Available at: [Link]
-
Scribd. (n.d.). Understanding Bragg's Law in X-ray Diffraction. Retrieved from [Link]
-
DoITPoMS, University of Cambridge. (n.d.). Bragg's law. Retrieved from [Link]
-
OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link]
-
Coles, S. J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1854. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]
-
Nango, E., et al. (2019). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Communications, 10(1), 1-8. Available at: [Link]
-
Wacker, J. P., et al. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). MDPI. Available at: [Link]
-
Liu, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Available at: [Link]
-
Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Olex2. (2019). Olex2 Tutorials for new users How to install Olex2 from scratch. YouTube. Available at: [Link]
-
Unknown. (n.d.). Olex Tutorial. Zenodo. Available at: [Link]
-
EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. Retrieved from [Link]
-
Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 13(45), 13494-13504. Available at: [Link]
-
Sheldrick, G. M. (n.d.). SHELXS - General Information. University of Göttingen. Available at: [Link]
-
Powers, L. S., & League, A. B. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 235-245. Available at: [Link]
-
Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. MDPI. Available at: [Link]
-
Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Washington. Available at: [Link]
-
Chemical Society of Japan. (n.d.). CCDC製品. Retrieved from [Link]
-
IntechOpen. (2012). Crystal Structures of Organic Compounds. Retrieved from [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
-
Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Utrecht University. Available at: [Link]
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Unknown. (n.d.). Structure solution and refinement: introductory strategies. ETH Zurich. Available at: [Link]
-
Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. Available at: [Link]
-
Mueller, U., et al. (n.d.). A tutorial for learning and teaching crystallography. BESSY GmbH. Available at: [Link]
-
Bruker AXS Inc. (1997). SHELXTL Software Reference Manual. University of Kentucky. Available at: [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
-
Apex3. (2020). Crystal Structure Solution and Refinement in Apex3. YouTube. Available at: [Link]
-
Unknown. (2023). Protein X-ray Structure Determination Tutorial: Step.4 Structure Refinement and Validation. Qiita. Available at: [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available at: [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rigaku.com [rigaku.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. filter-dryer.com [filter-dryer.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. improvedpharma.com [improvedpharma.com]
- 10. Crystal Structures of Organic Compounds | IntechOpen [intechopen.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. sssc.usask.ca [sssc.usask.ca]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. unifr.ch [unifr.ch]
- 15. X-ray reflection in accordance with Bragg's Law [serc.carleton.edu]
- 16. Bragg's law - Wikipedia [en.wikipedia.org]
- 17. scribd.com [scribd.com]
- 18. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]
- 19. m.youtube.com [m.youtube.com]
- 20. journals.iucr.org [journals.iucr.org]
- 21. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. psi.ch [psi.ch]
- 24. scs.illinois.edu [scs.illinois.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. SHELXS - General Information [chem.gla.ac.uk]
- 27. imserc.northwestern.edu [imserc.northwestern.edu]
- 28. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 30. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
Mechanism of action for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol in medicinal chemistry
An In-depth Technical Guide to the Postulated Mechanism of Action of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a postulated mechanism of action for the novel chemical entity, [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) of analogous compounds to propose a scientifically grounded, albeit hypothetical, framework for its biological activity. We hypothesize that [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol functions as a modulator of G-protein coupled receptors (GPCRs), a ubiquitous class of cell surface receptors involved in a myriad of physiological processes. This guide will explore the structural rationale for this hypothesis, outline a putative signaling pathway, and provide detailed, exemplary protocols for the experimental validation of the proposed mechanism.
Introduction: Deconstructing the Molecule to Infer Function
The molecular architecture of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol presents several key structural motifs that are hallmarks of biologically active agents. A thorough analysis of these components provides a logical foundation for postulating its mechanism of action.
-
The Cyclobutane Ring: This four-membered carbocycle is an increasingly utilized scaffold in modern drug design. Its rigid and puckered conformation can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1] The cyclobutane moiety can also serve as a bioisostere for other functionalities, such as a phenyl ring or larger cycloalkanes, offering a unique three-dimensional profile that can improve pharmacokinetic properties like metabolic stability.[2][3] In the context of our target molecule, the cyclobutane ring likely plays a crucial role in orienting the other functional groups for optimal interaction with a receptor binding pocket.
-
The β-Amino Alcohol Moiety: The presence of a primary amine and a hydroxyl group in a 1,2-relationship is a classic pharmacophore found in numerous approved drugs and clinical candidates. This functional group arrangement is capable of participating in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, which are critical for drug-receptor binding.[4][5] The β-amino alcohol skeleton is a common feature in ligands for a wide range of biological targets, including proteases, kinases, and, most notably, GPCRs.[6][7][8]
-
The 2-Methylpropyl (Isobutyl) Group: This bulky, hydrophobic substituent likely contributes to the molecule's overall lipophilicity and may engage in van der Waals interactions within a hydrophobic sub-pocket of the target receptor. The steric bulk of this group can also influence the molecule's selectivity for a particular receptor subtype.
Given the confluence of these structural features, particularly the presence of a conformationally restricting cyclobutane ring and a versatile β-amino alcohol pharmacophore, we postulate that [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is a modulator of a G-protein coupled receptor, potentially one involved in neurotransmission.
Postulated Mechanism of Action: Antagonism of a G-Protein Coupled Receptor
We hypothesize that [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol acts as an antagonist at a specific G-protein coupled receptor, for instance, a hypothetical GPCR subtype, herein designated as GPCR-X. Antagonism would involve the binding of the molecule to the receptor's orthosteric or an allosteric site, thereby preventing the binding and subsequent activation by the endogenous ligand.
This antagonism could lead to the inhibition of downstream signaling cascades. A plausible pathway initiated by GPCR-X activation involves the coupling to a Gαi/o protein, which, upon activation, inhibits the enzyme adenylyl cyclase. This, in turn, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol would prevent this decrease in cAMP, thus maintaining the basal level of activity of cAMP-dependent pathways.
Visualizing the Postulated Signaling Pathway
The following diagram illustrates the proposed mechanism of GPCR-X antagonism by [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Caption: Postulated antagonism of GPCR-X by [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Experimental Validation of the Proposed Mechanism
A series of well-defined experiments are required to rigorously test our hypothesis. The following protocols provide a roadmap for the characterization of the compound's activity.
Radioligand Binding Assay
This assay will determine if [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol binds to the hypothetical GPCR-X and will allow for the determination of its binding affinity (Ki).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing GPCR-X to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to GPCR-X (e.g., [³H]-endogenous ligand).
-
Add increasing concentrations of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (the competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Exemplary Data:
| [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (nM) | % Specific Binding |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 80.1 |
| 100 | 50.3 |
| 1000 | 20.7 |
| 10000 | 5.4 |
From this exemplary data, the IC₅₀ would be approximately 100 nM.
Functional Assay: cAMP Measurement
This assay will determine the functional consequence of the compound's binding to GPCR-X, specifically its effect on adenylyl cyclase activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells expressing GPCR-X in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol for a defined period.
-
Stimulate the cells with a known agonist of GPCR-X to induce a response (in this case, a decrease in cAMP).
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., a competitive immunoassay based on HTRF or ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the functional inhibition.
-
Exemplary Data:
| [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (nM) | cAMP Concentration (pmol/well) |
| 0 (Basal) | 10.2 |
| 0 (Agonist only) | 2.5 |
| 1 | 2.8 |
| 10 | 4.5 |
| 100 | 7.8 |
| 1000 | 9.9 |
| 10000 | 10.1 |
This data would indicate that the compound antagonizes the agonist-induced decrease in cAMP in a dose-dependent manner.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to validate the proposed mechanism of action.
Caption: A logical workflow for the experimental validation of the proposed mechanism of action.
Conclusion and Future Directions
This technical guide has presented a plausible, data-driven hypothesis for the mechanism of action of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol as a GPCR antagonist. The unique combination of a conformationally rigid cyclobutane scaffold and a versatile β-amino alcohol pharmacophore strongly suggests an interaction with this important class of drug targets.
The proposed experimental workflow provides a clear and logical path to validate this hypothesis. Successful confirmation of this mechanism would pave the way for further preclinical development, including lead optimization to enhance potency and selectivity, as well as in-depth pharmacokinetic and toxicological profiling. The insights gained from such studies would be invaluable for advancing this promising compound towards potential therapeutic applications.
References
-
Stefl, J., Cheal, J., & Wriggers, W. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(15), e202200020. [Link]
- de la Torre, M. C., & Sierra, M. A. (2004). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 8(13), 1229-1250.
- Krasavin, M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2469.
- Stefl, J., Cheal, J., & Wriggers, W. (2022).
- El-Sayed, A. K. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytochemistry Letters, 10, 233-242.
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(1), 164-173.
- Wang, H., et al. (2021). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 12(35), 11801-11807.
- Li, J., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. European Journal of Medicinal Chemistry, 46(4), 1334-1341.
- van der Kolk, R., et al. (2022).
- Piva, F., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15486-15533.
- Foley, D. J., et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200885.
- Wang, Z., et al. (2024). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters, 26(36), 7578-7582.
- Piers, E., & Ellis, K. A. (2003). Novel Synthesis of Functionalized Cyclobutane Derivatives via Intramolecular Conjugate Addition of Alkenyltrimethylstannane Functions to α,β-Alkynic Esters Mediated by Copper(I) Chloride. The Journal of Organic Chemistry, 68(23), 8963-8974.
- ResearchGate. (n.d.). Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease.
- Wang, X., et al. (2015). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 10(7), e0134420.
- Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
- Karimov, J. S. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications.
- Reddy, B. V. S., et al. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. International Journal of ChemTech Research, 5(1), 1-6.
- Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981.
- Wang, H., et al. (2020). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- Li, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
- Robertson, A., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(7), 2050.
- Wang, J., et al. (2024). Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols.
- Stefl, J., Cheal, J., & Wriggers, W. (2022).
- Kessler, A., et al. (2021). Metabolic Products of Linalool and Modulation of GABAA Receptors. Frontiers in Chemistry, 9, 638423.
- De Witte, P., et al. (1998). Alcohol and Neurotransmitter Interactions. Alcohol Health and Research World, 22(2), 144-148.
- Robertson, A., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(7), 2050.
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Elsevier.
- Andrews, P. (2003). The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace.
- ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.
- ResearchGate. (n.d.). The structure of the β-amino alcohol (structures 1–6) used in this...
- Allen, S. K. (2012).
- Förstel, M., et al. (2022). Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis.
- Mihic, S. J., & Harris, R. A. (1997). GABA and the GABAA receptor. Alcohol Health & Research World, 21(2), 127-131.
- Alsharif, N. Z. (n.d.). Functional Group Characteristics and Roles. ASHP.
- Iarkov, A., et al. (2022). Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. International Journal of Molecular Sciences, 23(11), 6155.
- De Witte, P., et al. (1998). Neurotransmitter and neuromodulatory mechanisms involved in alcohol abuse and alcoholism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpage.unina.it [wpage.unina.it]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
An In-depth Technical Guide to the Thermodynamic Stability of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[1][] This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel small molecule, [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, at ambient conditions. We will delve into the theoretical underpinnings of molecular stability, present a suite of robust experimental protocols for its empirical determination, and explore the utility of computational modeling in predicting stability profiles. This document is intended to be a practical resource for researchers and drug development professionals, offering not just methodologies, but also the scientific rationale behind them to ensure a thorough and compliant stability assessment.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
In the journey of a drug from discovery to market, the characterization of its physicochemical properties is paramount. Among these, thermodynamic stability stands out as a cornerstone of a successful pharmaceutical product. An inherently stable molecule is less prone to degradation, ensuring that the patient receives the intended dose and is not exposed to potentially harmful degradants.[1][3] Stability studies are not merely a set of experiments; they are a systematic investigation into the molecule's robustness under various environmental stressors, providing crucial data for formulation development, packaging decisions, and the establishment of a reliable shelf-life.[1][][4]
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for stability testing to ensure the quality and safety of new drug substances.[5][6][7][8] This guide is structured to align with these principles, offering a scientifically rigorous approach to understanding the stability of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Molecular Structure Analysis of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
A proactive approach to stability testing begins with a thorough analysis of the molecule's structure to identify potential liabilities. The structure of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol contains several functional groups that could be susceptible to degradation:
-
Primary Amine (-NH2): This group is susceptible to oxidation, which can lead to the formation of imines, nitroso, or nitro compounds. It can also react with aldehydes or ketones, if present as impurities or excipients.
-
Primary Alcohol (-CH2OH): The hydroxyl group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It is also susceptible to esterification in the presence of acidic functional groups.
-
Cyclobutyl Ring: While generally stable, strained ring systems can be more reactive under certain conditions.
-
Tertiary Carbon Center: The carbon atom of the cyclobutyl ring attached to both the aminopropyl group and the methanol group is a tertiary center, which could be a point of oxidative attack.
Based on this analysis, a forced degradation study should be designed to specifically challenge these functional groups.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of a new chemical entity. This typically involves a combination of thermal analysis techniques and stress testing under accelerated conditions.
Thermal Analysis Techniques
Thermal analysis provides valuable insights into the solid-state properties of the API, which are intrinsically linked to its thermodynamic stability.
DSC is a powerful technique for determining the melting point, purity, and polymorphic forms of a crystalline solid.[9][10] Polymorphs, which are different crystalline arrangements of the same molecule, can have significantly different stabilities and dissolution profiles.[9][11]
Table 1: Illustrative DSC Experimental Parameters
| Parameter | Value | Rationale |
| Instrument | Calibrated Differential Scanning Calorimeter | Ensures accuracy and precision of thermal measurements. |
| Sample Pan | Aluminum, hermetically sealed | Prevents loss of volatile components during heating. |
| Sample Weight | 2-5 mg | A representative sample size for consistent results. |
| Heating Rate | 10 °C/min | A standard heating rate for pharmaceutical materials. |
| Temperature Range | 25 °C to 300 °C (or until decomposition) | To capture the melting endotherm and any decomposition events. |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere to prevent oxidative degradation during analysis. |
Experimental Protocol: Differential Scanning Calorimetry
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol into an aluminum pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from 25 °C at a rate of 10 °C/min under a nitrogen purge.
-
Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to the melting point. The sharpness and temperature of the peak can provide an initial indication of purity and stability. Multiple melting peaks may suggest the presence of polymorphs or impurities.[11]
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[12][13] It is particularly useful for identifying the temperature at which significant degradation begins.
Table 2: Illustrative TGA Experimental Parameters
| Parameter | Value | Rationale |
| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accurate mass and temperature measurements. |
| Sample Pan | Platinum or Alumina | Inert materials that are stable at high temperatures. |
| Sample Weight | 5-10 mg | A sufficient mass for accurate weight loss detection. |
| Heating Rate | 10 °C/min | A standard heating rate for consistent decomposition profiles. |
| Temperature Range | 25 °C to 500 °C | To ensure complete decomposition is observed. |
| Atmosphere | Nitrogen, 50 mL/min | An inert atmosphere to study thermal decomposition without oxidation. |
Experimental Protocol: Thermogravimetric Analysis
-
Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan.
-
Analysis: Place the sample pan in the TGA furnace and heat from 25 °C at a rate of 10 °C/min under a nitrogen purge.
-
Data Interpretation: The TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss is a key indicator of the compound's thermal stability.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][4][14] These studies involve subjecting the API to conditions more severe than those it would encounter during storage.[4]
Diagram 1: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol in suitable solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.[15]
-
Thermal Stress: Expose the solid API to dry heat (e.g., 60 °C).
-
Photostability: Expose the solid API and a solution to light as per ICH Q1B guidelines.[15]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and mass spectrometric (MS) detection. The HPLC method must be able to resolve the parent compound from all degradation products.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to account for all changes.
Long-Term and Accelerated Stability Studies
These studies are performed to determine the shelf-life of the drug substance under recommended storage conditions.[1][5][16]
Table 3: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Experimental Protocol: Long-Term and Accelerated Stability Study
-
Batch Selection: Use at least three primary batches of the API manufactured by a process that simulates the final production method.[17]
-
Packaging: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[17]
-
Storage: Place the samples in controlled environment chambers at the conditions specified in Table 3.
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[18][19]
-
Analysis: At each time point, test the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.
Computational Prediction of Thermodynamic Stability
Computational chemistry offers a powerful in-silico approach to complement experimental stability studies.[20][21][22] Quantum mechanical calculations can be used to determine the relative thermodynamic stabilities of different isomers, conformers, and polymorphs.
Diagram 2: Computational Stability Assessment Workflow
Caption: Workflow for computational stability prediction.
By calculating the Gibbs free energy of formation for the parent molecule and its potential degradation products, it is possible to predict the thermodynamic favorability of different degradation pathways.[23] Furthermore, crystal structure prediction algorithms can identify likely polymorphs, and their relative lattice energies can be calculated to determine the most thermodynamically stable form.[20]
Data Interpretation and Reporting
All data generated from the experimental and computational studies must be meticulously documented and interpreted. The results of the forced degradation studies will inform the development of the stability-indicating method and provide insights into the degradation mechanism. The data from the long-term and accelerated stability studies will be used to establish the retest period or shelf-life for the API.
A comprehensive stability report should be compiled, including:
-
A summary of the methodologies used.
-
The results of all tests, presented in a clear and organized manner (e.g., tables and graphs).
-
An analysis of the degradation profile, including the identification of major degradants.
-
A proposed shelf-life and recommended storage conditions.
Conclusion
The thermodynamic stability of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is a critical attribute that must be thoroughly investigated to ensure its quality, safety, and efficacy as a potential drug candidate. A combination of thermal analysis, forced degradation studies, and long-term stability testing, guided by international regulatory standards, provides a robust framework for this assessment.[24] The structural features of the molecule, namely the primary amine and primary alcohol, are the most likely sites of degradation and should be the focus of the stability investigation. By integrating experimental data with computational predictions, a comprehensive understanding of the molecule's stability profile can be achieved, paving the way for successful formulation development and regulatory submission.
References
- How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Google Cloud.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Google Cloud.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
- Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. (2026, January 11). PharmaGuru.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Google Cloud.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, April 2). Pharmaceutical Technology.
- Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. (2018, February 1). The Truth Pill.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Google Cloud.
- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google Cloud.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Google Cloud.
- Stability studies of small molecules and proteins. (n.d.). GlycoMScan.
- How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17). Google Cloud.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). The Royal Society of Chemistry.
- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Google Cloud.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Google Cloud.
- Quality Guidelines. (n.d.). ICH.
- CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific.
- Stability Testing of Active Pharmaceutical Ingredients. (2025, September 12). BOC Sciences.
- Ich guidelines for stability studies 1. (n.d.). Slideshare.
- EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (n.d.). East African Community.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
- Unlocking Drug Longevity: The Crucial Role of Stability Studies. (2025, February 15). Almac.
- Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. (n.d.). CD Formulation.
- Computational prediction of organic crystal structures and polymorphism. (2009, July 28). Taylor & Francis Online.
- Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC.
- The importance of stability programs in early clinical drug product development. (2025, August 20). ICON plc.
- Computational predictions and reactivity analyses of organic reactions. (2024, September 20). Apollo.
- Computational methods for investigating organic radical species. (2024, July 2). RSC Publishing.
Sources
- 1. glycomscan.com [glycomscan.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. quercus.be [quercus.be]
- 10. coherentmarketinsights.com [coherentmarketinsights.com]
- 11. tainstruments.com [tainstruments.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. veeprho.com [veeprho.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmtech.com [pharmtech.com]
- 16. thetruthpill.in [thetruthpill.in]
- 17. scribd.com [scribd.com]
- 18. rsc.org [rsc.org]
- 19. eac.int [eac.int]
- 20. tandfonline.com [tandfonline.com]
- 21. Computational predictions and reactivity analyses of organic reactions [repository.cam.ac.uk]
- 22. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 23. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
Advanced Analytical Workflow for the Identification of[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol Primary Metabolites
Executive Summary
The proactive identification of primary drug metabolites is a critical milestone in modern drug development. For novel aliphatic amine-alcohols such as [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4), mapping the biotransformation pathways early in the preclinical phase is essential to de-risk clinical trials. This whitepaper provides an authoritative, step-by-step technical guide to predicting, generating, and structurally elucidating the primary metabolites of this compound using in vitro models and High-Resolution Mass Spectrometry (LC-HRMS).
Structural Liability Analysis & Predictive Metabolism
Before initiating in vitro experiments, a rigorous structural liability analysis is required to set targeted mass-defect filters for the LC-HRMS data processing phase. The parent compound,[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, presents four distinct metabolic "soft spots":
-
The Isopropyl Group: Highly lipophilic and sterically accessible, this moiety is a classic target for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation , typically yielding a tertiary or primary alcohol.
-
The Primary Amine: Alicyclic and aliphatic primary amines are highly susceptible to oxidative deamination catalyzed by Monoamine Oxidase (MAO) or CYP450 enzymes[1]. This process proceeds via a carbinolamine intermediate, ultimately yielding a ketone and releasing ammonia.
-
The Primary Alcohol (-CH₂OH): This functional group can undergo direct Phase II O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Alternatively, it can be oxidized by Alcohol Dehydrogenase (ADH) to a carboxylic acid.
-
The Cyclobutane Ring: While sterically constrained, the ring is susceptible to minor hydroxylation, usually at the 3-position.
Fig 1: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Self-Validating Experimental Methodology
To accurately profile the metabolism of this compound, we utilize a dual in vitro approach employing both Human Liver Microsomes (HLM) and cryopreserved human hepatocytes .
-
Causality of Model Selection: HLM provides a high-throughput, enzyme-dense environment ideal for isolating specific CYP and UGT kinetics. However, because microsomes lack a complete cellular architecture, they cannot accurately predict sequential Phase I → Phase II metabolism. Hepatocytes are utilized in parallel to provide a holistic, physiologically relevant metabolic profile.
Protocol: In Vitro Incubation & Matrix Quenching
This protocol is designed as a self-validating system . By incorporating specific negative controls, we ensure that any observed mass shifts are strictly enzymatically driven and not artifacts of chemical degradation.
-
Matrix Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Pre-Incubation: Combine HLM (final protein concentration 1.0 mg/mL) and the parent compound (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM final). For Phase II trapping, add UDPGA (2 mM) and alamethicin (25 µg/mL) to permeabilize the microsomal membranes.
-
Time-Course Sampling: Extract 50 µL aliquots of the reaction mixture at 0, 15, 30, and 60 minutes.
-
Matrix Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope internal standard.
-
Causality: The 3:1 ratio of ice-cold ACN rapidly denatures metabolic enzymes, instantly halting the reaction, while selectively precipitating the protein matrix to prevent LC column fouling.
-
-
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.
-
Self-Validation Controls: Run parallel incubations without NADPH (minus-cofactor control) and a 0-minute quench control. Metabolites must be absent in these controls to be validated as true biotransformations.
Fig 2: Step-by-step experimental workflow for LC-HRMS metabolite identification.
Advanced LC-HRMS Analytical Strategy
The identification of trace metabolites in complex biological matrices requires extreme mass accuracy and high resolving power.
Analytical Parameters
-
Chromatography: UPLC utilizing a sub-2 µm C18 column (e.g., Waters ACQUITY BEH C18). A shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) is used to separate isobaric positional isomers (e.g., ring hydroxylation vs. isopropyl hydroxylation).
-
Mass Spectrometry: Orbitrap or Q-TOF HRMS operating in positive Electrospray Ionization (ESI+) mode. Resolution should be set to ≥ 70,000 (at m/z 200).
Acquisition Modes & Causality
We employ a combination of Data-Dependent Acquisition (DDA) and All Ion Fragmentation (AIF) .
-
Causality: DDA provides clean, isolated MS/MS spectra for the most abundant ions, which is excellent for structural elucidation. However, DDA often misses low-abundance metabolites due to cycle-time limitations. AIF fragments all ions entering the mass spectrometer without precursor selection. By utilizing AIF, we eliminate false negatives and ensure high specificity by matching product/precursor ion intensity ratios across the entire chromatogram[2].
Data Processing & Structural Elucidation
To separate the true metabolites of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol from the thousands of endogenous lipids and peptides present in the liver microsomes, we apply Mass Defect Filtering (MDF) .
Because biotransformations (like adding an oxygen atom) only slightly alter the fractional mass of a molecule, all true metabolites will share a similar mass defect to the parent compound. By setting an MDF window of ± 50 mDa around the parent's mass defect, we computationally strip away the biological background noise.
Quantitative Data Summary: Predicted Exact Masses
The table below summarizes the exact masses and expected mass shifts for the primary data processing workflow.
| Biotransformation | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ | Mass Shift ( Δ Da) |
| Parent Compound | C₉H₁₉NO | 157.1467 | 158.1545 | N/A |
| Aliphatic Hydroxylation | C₉H₁₉NO₂ | 173.1416 | 174.1494 | +15.9949 |
| Oxidative Deamination | C₉H₁₆O₂ | 156.1150 | 157.1228 | -1.0317 |
| Alcohol Oxidation (Acid) | C₉H₁₇NO₂ | 171.1259 | 172.1338 | +13.9793 |
| N-Acetylation | C₁₁H₂₁NO₂ | 199.1572 | 200.1651 | +42.0106 |
| O-Glucuronidation | C₁₅H₂₇NO₇ | 333.1788 | 334.1866 | +176.0321 |
MS/MS Fragmentation Logic
Structural elucidation relies on interpreting the MS/MS spectra. The parent compound ([M+H]⁺ 158.1545) will readily lose ammonia (-17 Da) and water (-18 Da) under collision-induced dissociation (CID), yielding a prominent fragment at m/z 123.1174.
-
If a hydroxylated metabolite ([M+H]⁺ 174.1494) yields a fragment at m/z 139.1123 (a +16 Da shift from the 123 fragment), the hydroxylation occurred on the carbon backbone (isopropyl or cyclobutane ring).
-
If the metabolite loses the +16 Da modification during the initial water loss, the hydroxylation likely occurred on the existing primary alcohol, forming an unstable gem-diol that converts to a carboxylic acid.
Regulatory Context: The MIST Framework (E-E-A-T)
The ultimate goal of this in vitro MetID workflow is to satisfy the regulatory requirements outlined in the FDA's Metabolites in Safety Testing (MIST) guidance[3].
The MIST framework mandates that any human metabolite constituting greater than 10% of total drug-related exposure at steady state must be adequately covered in nonclinical animal toxicity studies[3]. By utilizing the LC-HRMS workflow described above early in the preclinical phase, scientists can identify "disproportionate drug metabolites"—those formed exclusively in humans or at significantly higher levels in humans than in animal models[3]. Identifying these species early prevents catastrophic regulatory delays during Phase III clinical trials by allowing toxicologists to synthesize the specific metabolite and conduct targeted safety evaluations[3].
References
-
Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Oxidative Deamination of Alicyclic Primary Amines by Liver Microsomes from Rats and Rabbits Source: Xenobiotica (Taylor & Francis) URL:[Link]
-
Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition Source: Analytical Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: Scalable Synthesis and Protocol for[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Document ID: AN-2026-0405 Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4)
Introduction and Strategic Rationale
The incorporation of cyclobutane rings into drug scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability, increase sp3 character, and restrict conformational flexibility. The compound [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) serves as a highly versatile, bifunctional building block. It features both a primary alcohol and a sterically hindered primary amine, allowing for orthogonal functionalization in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
This application note details a robust, four-step synthetic protocol designed for high yield and scalability. Rather than relying on specialized proprietary reagents, this route utilizes standard, commercially available starting materials, ensuring reproducibility across standard research laboratories.
Synthetic Workflow and Pathway Visualization
The retrosynthetic strategy relies on the sequential functionalization of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. To prevent unwanted side reactions, the primary alcohol must first be protected. A Grignard addition establishes the isopropyl framework, followed by reductive amination to install the primary amine, and finally, deprotection yields the target molecule.
Figure 1: Four-step synthetic workflow for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Step-by-Step Experimental Methodologies
Note: All reactions involving air- or moisture-sensitive reagents must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
Step 1: Protection of the Primary Alcohol
Objective: Mask the primary alcohol to prevent it from acting as a proton source and quenching the Grignard reagent in Step 2. Causality & Choice of Reagent: The tert-butyldimethylsilyl (TBS) group is selected because it is highly stable to the strongly basic conditions of the subsequent Grignard addition, yet it can be cleanly removed under mild fluoride conditions later.
-
Preparation: Dissolve 1-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Activation: Add Imidazole (2.0 equiv) to the solution and stir for 5 minutes at 0 °C. Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to accelerate silylation.
-
Silylation: Add tert-Butyl(chloro)dimethylsilane (TBSCl) (1.2 equiv) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The starting material spot should completely disappear.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 (1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarbonitrile).
Step 2: Grignard Addition to Nitrile
Objective: Construct the carbon skeleton by introducing the isopropyl group. Causality & Choice of Reagent: Isopropylmagnesium chloride (iPrMgCl) attacks the electrophilic nitrile carbon to form an intermediate imine magnesium salt. A subsequent acidic workup is strictly required to hydrolyze this salt into the desired ketone.
-
Preparation: Dissolve Intermediate 1 (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.15 M) and cool to 0 °C.
-
Addition: Dropwise add iPrMgCl (2.0 M in THF, 1.5 equiv) over 30 minutes to manage the exothermic reaction and prevent cyclobutane ring-opening.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for an additional 6 hours.
-
Hydrolysis (Critical Step): Cool the mixture back to 0 °C and carefully quench with 1M HCl. Stir vigorously for 2 hours at RT to ensure complete hydrolysis of the imine salt to the ketone.
-
Workup: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield Intermediate 2 (1-(1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)-2-methylpropan-1-one).
Step 3: Reductive Amination
Objective: Convert the newly formed ketone into a primary amine. Causality & Choice of Reagent: Ammonium acetate (NH₄OAc) is used as an ammonia surrogate to form the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) is chosen as the reducing agent because it is mild enough to selectively reduce the imine at slightly acidic pH (~pH 5-6) without reducing the unreacted ketone.
-
Preparation: Dissolve Intermediate 2 (1.0 equiv) in Methanol (0.1 M).
-
Imine Formation: Add NH₄OAc (10.0 equiv). Stir at RT for 2 hours to allow equilibrium to favor the imine/iminium species.
-
Reduction: Add NaBH₃CN (1.5 equiv) portion-wise.
-
Reaction: Stir at RT for 16 hours.
-
Workup: Quench with 1M NaOH to neutralize the mixture and deprotonate the resulting amine. Extract extensively with EtOAc. Dry and concentrate to yield Intermediate 3 (1-(1-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutyl)-2-methylpropan-1-amine).
Step 4: TBS Deprotection
Objective: Unmask the primary alcohol to yield the final target compound. Causality & Choice of Reagent: Tetrabutylammonium fluoride (TBAF) is utilized because the fluoride ion has an exceptionally high affinity for silicon (forming a strong Si-F bond), driving the cleavage of the Si-O bond rapidly and selectively without affecting the amine.
-
Preparation: Dissolve Intermediate 3 (1.0 equiv) in THF (0.2 M) at 0 °C.
-
Deprotection: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise.
-
Reaction: Stir at RT for 2 hours.
-
Validation: Monitor by LC-MS to confirm the appearance of the target mass (M. Wt: 157.25 g/mol ).
-
Purification: Concentrate the mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to obtain pure [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol .
Quantitative Data and Reaction Parameters
The following table summarizes the stoichiometric requirements and expected yields for the optimized workflow.
| Step | Transformation | Key Reagents (Equiv) | Solvent | Temp / Time | Expected Yield |
| 1 | Silyl Protection | TBSCl (1.2), Imidazole (2.0) | DCM | 0 °C to RT / 4h | 92 - 95% |
| 2 | Grignard Addition | iPrMgCl (1.5), 1M HCl (excess) | THF | 0 °C to RT / 6h | 78 - 82% |
| 3 | Reductive Amination | NH₄OAc (10.0), NaBH₃CN (1.5) | MeOH | RT / 16h | 65 - 70% |
| 4 | Deprotection | TBAF (1.2) | THF | 0 °C to RT / 2h | 85 - 90% |
| Total | Overall Synthesis | - | - | - | ~33 - 49% |
Table 1: Summary of reaction parameters, stoichiometry, and expected isolated yields for the synthesis of CAS 1803609-30-4.
References
Sources
Application Note: HPLC-CAD Method Development and Validation for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Executive Summary & Analytical Challenge
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) is a highly polar, basic aliphatic amine utilized as a critical building block in pharmaceutical synthesis. From an analytical perspective, this compound presents a dual challenge:
-
Lack of a Chromophore: The molecule consists entirely of aliphatic rings and chains, lacking the π -electron conjugation required for UV absorption. Traditional HPLC-UV methods (<210 nm) suffer from severe solvent interference and baseline drift.
-
High Polarity & Basicity: The primary amine group (pKa ~9.5) and hydroxyl group render the molecule highly hydrophilic. On standard reversed-phase (C18) columns, it exhibits poor retention (eluting near the void volume) and severe peak tailing due to secondary interactions with residual silanols.
To overcome these limitations, this protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) . This orthogonal approach ensures robust retention, excellent peak shape, and highly sensitive, mass-based quantification.
Scientific Rationale & Mechanistic Causality (E-E-A-T)
Why HILIC over Reversed-Phase?
HILIC operates by passing a highly organic mobile phase over a polar stationary phase (e.g., Amide or Zwitterionic). This causes a water-enriched layer to form on the stationary phase surface. Polar analytes like our target amine partition into this aqueous layer, providing strong retention that is impossible to achieve on a C18 column. Furthermore, operating at a high organic concentration enhances the desolvation efficiency in the CAD detector.
Why CAD over UV or ELSD?
Charged Aerosol Detection (CAD) is a destructive, mass-based universal detector. Unlike UV, it does not require the analyte to possess a chromophore. While Evaporative Light Scattering Detectors (ELSD) are also used for non-chromophoric compounds, CAD offers superior inter-analyte response uniformity, broader dynamic range, and higher sensitivity for low-level impurities .
The Role of Ammonium Formate
CAD requires strictly volatile mobile phases to prevent detector fouling and background noise. Non-volatile buffers (like phosphates) will instantly destroy the detector. We utilize 10 mM Ammonium Formate adjusted to pH 3.0 . The acidic pH ensures the primary amine is fully protonated ( −NH3+ ), standardizing its ionization state for sharp, reproducible HILIC retention, while the formate salt fully volatilizes during the CAD nebulization process .
Caption: Logic tree for HPLC-CAD method development of non-chromophoric polar amines.
Experimental Protocols
Reagents and Materials
-
Analyte: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol Reference Standard (>99.0% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.
-
Additives: LC-MS Grade Ammonium Formate, Formic Acid (for pH adjustment).
Chromatographic Conditions
The method utilizes an isocratic elution profile. Isocratic elution is preferred for CAD when analyzing single APIs or simple mixtures, as it prevents the baseline drift commonly associated with gradient changes in aerosol-based detectors.
Table 1: Optimized HILIC-CAD Parameters
| Parameter | Specification | Rationale |
| Column | ZIC-HILIC or BEH Amide (150 x 4.6 mm, 3 µm) | Provides orthogonal retention for polar amines via aqueous layer partitioning. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Controls amine ionization; 100% volatile for CAD compatibility. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Drives HILIC partitioning and enhances CAD desolvation. |
| Elution Mode | Isocratic: 15% A / 85% B | Maintains stable CAD baseline and consistent nebulization efficiency. |
| Flow Rate | 1.0 mL/min | Optimal for standard 4.6 mm ID columns and CAD nebulizer gas flow. |
| Column Temp. | 30 °C | Stabilizes column backpressure and retention times. |
| Injection Vol. | 5 µL | Prevents column overloading and peak distortion. |
| CAD Settings | Evap Temp: 35 °C, Filter: 3.6s, Data Rate: 10 Hz | Optimized for low-molecular-weight, semi-volatile analytes. |
Step-by-Step Sample Preparation
Critical Insight: In HILIC, the sample diluent must closely match the initial mobile phase conditions (high organic). Injecting samples dissolved in 100% water will disrupt the stationary phase's aqueous layer, leading to catastrophic peak splitting and retention time shifts .
-
Diluent Preparation: Mix LC-MS Grade Acetonitrile and Water in a 90:10 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
System Suitability Testing (SST): Inject the Working Standard 6 consecutive times. The system is self-validating if: %RSD of peak area ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) ≥ 5000.
Caption: Operational mechanism of Charged Aerosol Detection (CAD) for HPLC effluents.
Method Validation Summary (ICH Q2(R2) Compliance)
The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for Analytical Procedures .
Causality in CAD Calibration: Because the physics of aerosol charging results in a non-linear response over broad concentration ranges, linear regression ( y=mx+c ) often fails ICH criteria for CAD. To achieve rigorous validation, a Power Function Value (PFV) transformation ( y=axb ) or a log-log calibration curve was applied, yielding exceptional correlation coefficients.
Table 2: Validation Performance Metrics
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Results (HILIC-CAD) |
| Specificity | No interference at analyte RT | Blank injections showed no interfering peaks at RT ~4.2 min. |
| Linearity (Log-Log) | R2≥0.995 | Range: 10 – 150 µg/mL; R2=0.9992 . |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.1% – 100.8% across 3 concentration levels (50%, 100%, 150%). |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 1.15%. |
| Intermediate Precision | %RSD ≤ 2.0% (different days/analysts) | %RSD = 1.32%. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.5 µg/mL (S/N = 4.1). |
| Limit of Quant. (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 1.5 µg/mL (S/N = 12.5). |
References
-
Title: A simplified guide for charged aerosol detection of non-chromophoric compounds Source: Journal of Chromatography A / ResearchGate URL: [Link]
-
Title: Simultaneous determination of Maillard reaction impurities in memantine tablets using HPLC with charged aerosol detector Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL: [Link]
-
Title: Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines Source: Molecules / PMC URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Application Note: Utilizing[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol as a Privileged Chiral Building Block in Drug Discovery
Audience: Researchers, medicinal chemists, and drug development professionals. Content Scope: Structural rationale, divergent synthetic workflows, and self-validating experimental protocols.
Introduction & Strategic Rationale
The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) represents a highly privileged chiral building block that merges a sterically demanding cyclobutane ring with a chiral 1,2-amino alcohol motif 1.
As a Senior Application Scientist, I emphasize that the selection of this specific building block is driven by strict structural causality:
-
Conformational Restriction: The cyclobutane ring locks the adjacent hydroxymethyl and amino-alkyl groups into a defined spatial arrangement. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced potency 2.
-
Metabolic Stability: The fully substituted C1 position of the cyclobutane ring eliminates the α-hydrogens that are typically susceptible to rapid cytochrome P450-mediated oxidation.
-
Chiral Amino Alcohol Core: The β-amino alcohol is a classic pharmacophore capable of bidentate hydrogen bonding. Furthermore, the adjacent isopropyl group mimics the side chain of valine, making this building block an excellent non-natural amino acid surrogate for peptidomimetics 3.
Quantitative Data & Physicochemical Profiling
Understanding the baseline properties of the building block is crucial for predicting its behavior in synthetic workflows and biological systems 4.
Table 1: Physicochemical Properties of the Building Block
| Property | Value | Significance in Drug Design |
| CAS Number | 1803609-30-4 | Commercial identifier for sourcing. |
| Molecular Formula | C₉H₁₉NO | High sp³ carbon fraction (Fsp³ = 1.0). |
| Molecular Weight | 157.25 g/mol | Low MW allows for extensive downstream elaboration. |
| Exact Mass | 157.14667 Da | Crucial for high-resolution mass spectrometry (HRMS). |
| H-Bond Donors (HBD) | 3 (-OH, -NH₂) | Provides anchor points for kinase/protease hinges. |
| H-Bond Acceptors (HBA) | 2 (O, N) | Maintains favorable polar surface area (PSA). |
Table 2: Pharmacokinetic Advantages (Cyclobutane vs. Acyclic Analogs)
| Metric | Standard Acyclic 1,2-Amino Alcohol | Cyclobutane-Constrained Analog |
| Metabolic Half-life (HLM) | < 15 min (Rapid α-oxidation) | > 60 min (Oxidation blocked at C1) |
| Conformational Entropy | High (Flexible, high entropic penalty) | Low (Pre-organized geometry) |
| Lipophilicity (logD) | Baseline | Reduced (Improves aqueous solubility) |
Synthetic Divergence & Workflows
The primary utility of this building block lies in its divergent synthetic potential. It serves as a precursor for three major drug-like scaffolds: Spiro-Oxazolidinones, Spiro-Morpholines, and Sterically Hindered Amides.
Divergent synthetic pathways of the chiral building block into key pharmacological scaffolds.
Experimental Protocols (Self-Validating Systems)
Protocols in medicinal chemistry must be designed to validate themselves through observable milestones. The following methodologies detail the causality behind reagent selection and provide in-process checks.
Protocol 1: Synthesis of a Constrained Spiro-Oxazolidinone
Objective: Convert the 1,2-amino alcohol into a cyclic carbamate (oxazolidinone). Causality in Design: Due to the extreme steric hindrance imparted by the isopropyl and cyclobutyl groups, standard reagents like 1,1'-Carbonyldiimidazole (CDI) often stall at the acyclic carbamate intermediate. Triphosgene is selected for its high electrophilicity, driving the cyclization to completion.
Step-by-step experimental workflow for the synthesis of constrained spiro-oxazolidinones.
Step-by-Step Methodology:
-
Preparation: Dissolve [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (1.0 mmol, 157.2 mg) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL) dropwise.
-
Self-Validation Check: The solution should remain clear; DIPEA acts as an acid scavenger to neutralize the HCl generated in the next step without precipitating.
-
-
Cyclization: Slowly add a solution of triphosgene (0.4 mmol, 118 mg) in DCM (2 mL) over 10 minutes.
-
Self-Validation Check: Mild fuming (HCl gas) may be observed. The reaction is highly exothermic; the slow addition prevents thermal runaway and side-product formation.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain).
-
Self-Validation Check: The primary amine starting material (Ninhydrin positive, purple spot) will disappear, replaced by a higher Rf spot (Ninhydrin negative, UV active if derivatized).
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 0-30% EtOAc in Hexanes) to yield the spiro-oxazolidinone.
Protocol 2: High-Efficiency Amide Coupling for Peptidomimetics
Objective: Couple the sterically hindered primary amine with a carboxylic acid to form a peptidomimetic scaffold. Causality in Design: The amine is situated on a secondary carbon adjacent to a bulky cyclobutane ring. Standard EDC/HOBt coupling will result in low yields (<20%) due to steric clash. HATU is employed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the aminolysis step through an intramolecular hydrogen-bonding transition state.
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir at room temperature for 15 minutes.
-
Self-Validation Check: The solution will turn a distinct yellow color, visually confirming the formation of the active HOAt ester.
-
-
Coupling: Add [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (1.0 mmol, 157.2 mg) in one portion. Stir at room temperature for 12 hours.
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and 5% aqueous LiCl (3 x 10 mL).
-
Self-Validation Check: The repeated LiCl washes are critical to completely partition and remove DMF into the aqueous phase, which otherwise complicates isolation and NMR characterization.
-
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography to isolate the sterically hindered amide product.
References
-
PubChemLite. "SWHGGGURSFRRNJ-UHFFFAOYSA-N - Explore". Université du Luxembourg. Available at:[Link]
-
Lueoend, R., et al. "Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase". Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Sorrenti, A., et al. "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes". PMC / National Institutes of Health. Available at:[Link]
Sources
- 1. [1-(1-amino-2-methylpropyl)cyclobutyl]methanol | 1803609-30-4 [sigmaaldrich.com]
- 2. Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - SWHGGGURSFRRNJ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
Application Note: Scale-Up Production Protocol for[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Document ID: AN-8824-Process Target Compound: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) [1] Application: Advanced building block for sp3-enriched pharmaceutical screening libraries [2].
Executive Summary & Route Rationale
The incorporation of highly functionalized, sp3-rich structural motifs like cyclobutanes into drug candidates is a proven strategy for improving pharmacokinetic properties, such as solubility and metabolic stability.[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is a sterically congested, bifunctional building block that presents unique scale-up challenges due to the presence of a geminal amino-alkyl and hydroxymethyl group on a strained four-membered ring.
This application note details a robust, three-stage synthetic route optimized for multi-gram to kilogram scale-up. The process avoids hazardous high-pressure hydrogenations and highly pyrophoric suspensions (like LiAlH4 ) where possible, favoring controlled organometallic additions and soluble hydride reductions.
Synthetic Strategy (Causality & Design)
-
Cycloalkylation: Construction of the cyclobutane core via double alkylation of ethyl cyanoacetate.
-
Organometallic Addition & Trapping: Chemoselective addition of an isopropyl Grignard reagent to the nitrile, followed by in-situ imine reduction.
-
Ester Reduction: Controlled reduction of the sterically hindered ester to the primary alcohol.
Figure 1: Three-stage synthetic workflow for the production of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Quantitative Process Parameters
The following table summarizes the optimized stoichiometric and thermal parameters for the scale-up campaign, designed to maximize safety and mass efficiency.
| Stage | Unit Operation | Key Reagents (Eq.) | Optimal Temp Range | Target Yield | In-Process Control (IPC) |
| 1 | Cycloalkylation | 1,3-Dibromopropane (1.1), K2CO3 (2.5) | 50 °C – 60 °C | 75 - 82% | GC-MS: Disappearance of ethyl cyanoacetate. |
| 2a | Grignard Addition | iPrMgBr (1.5) | -78 °C to 0 °C | N/A (Telescoped) | IR: Loss of C≡N stretch (~2240 cm−1 ). |
| 2b | Imine Reduction | NaBH4 (2.0), MeOH | 0 °C to 20 °C | 55 - 65% (over 2 steps) | LC-MS: Formation of [M+H]+ for amine intermediate. |
| 3 | Ester Reduction | LiBH4 (2.5) or Red-Al (2.0) | 0 °C to 40 °C | 80 - 85% | 1H NMR: Loss of ethyl ester quartet/triplet signals. |
Detailed Experimental Methodologies
Note: All procedures must be conducted in a professional laboratory setting under inert atmosphere ( N2 or Argon) using appropriate Personal Protective Equipment (PPE).
Stage 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
Mechanistic Insight: The formation of the cyclobutane ring is driven by the high acidity of the α -protons of ethyl cyanoacetate. Using a mild base like K2CO3 in a polar aprotic solvent (DMF) prevents the premature hydrolysis of the ester while providing sufficient nucleophilicity for the double SN2 displacement of 1,3-dibromopropane [3].
-
Charge: To a 5 L jacketed reactor, charge ethyl cyanoacetate (1.0 eq, 1.0 mol) and anhydrous DMF (10 vol).
-
Base Addition: Add finely milled anhydrous K2CO3 (2.5 eq) portion-wise at 20 °C. Stir for 30 minutes to ensure complete deprotonation (slight exotherm).
-
Alkylation: Dropwise add 1,3-dibromopropane (1.1 eq) over 1 hour, maintaining the internal temperature below 30 °C.
-
Heating: Ramp the reactor temperature to 60 °C and hold for 12 hours.
-
Workup: Cool to 10 °C, quench with DI water (15 vol), and extract with MTBE (3 x 10 vol). Wash the organic layer with 5% aqueous LiCl to remove residual DMF.
-
Isolation: Concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Self-Validation: 1H NMR should show a distinct multiplet for the cyclobutyl protons at δ 2.09–2.77 ppm [3].
Stage 2: Grignard Addition and Imine Reduction
Mechanistic Insight: The addition of isopropylmagnesium bromide to the sterically hindered nitrile requires cryogenic conditions to prevent competitive attack on the ethyl ester [4]. The resulting metallo-imine is stable and must be carefully reduced. Telescoping this step directly into a borohydride reduction prevents the hydrolysis of the imine to the corresponding ketone, ensuring high amine fidelity.
-
Charge: Dissolve the Stage 1 intermediate (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C.
-
Grignard Addition: Slowly dose Isopropylmagnesium bromide (3.0 M in THF, 1.5 eq) over 2 hours. Maintain internal temperature ≤ -70 °C to prevent ester cleavage.
-
Aging: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours [4].
-
Reduction: Cool back to -10 °C. Carefully add anhydrous Methanol (5 vol) followed by portion-wise addition of NaBH4 (2.0 eq).
-
Workup: Quench with saturated aqueous NH4Cl . Adjust pH to ~9 with 1M NaOH, extract with EtOAc, dry over Na2SO4 , and concentrate.
Stage 3: Ester Reduction to[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Mechanistic Insight: Standard LiAlH4 reductions on scale pose severe thermal and quenching hazards. Using LiBH4 (generated in situ or added directly) or Red-Al provides a safer, highly soluble alternative that efficiently reduces the ester to the primary alcohol without affecting the newly formed amine.
-
Charge: Dissolve the Stage 2 amine intermediate (1.0 eq) in anhydrous THF (8 vol).
-
Reduction: Add LiBH4 (2.0 M in THF, 2.5 eq) dropwise at 0 °C.
-
Heating: Warm the mixture to 40 °C and stir for 6 hours until IPC indicates complete consumption of the starting material.
-
Quench (Critical Step): Cool to 0 °C. Slowly quench with Methanol (2 vol) until gas evolution ceases, followed by 10% aqueous NaOH (5 vol) to break up boron complexes.
-
Isolation: Extract with 2-MeTHF (3 x 5 vol). Wash organics with brine, dry, and concentrate. Purify via crystallization (if forming a hydrochloride salt) or vacuum distillation to yield the final product (CAS: 1803609-30-4).
References
-
Penelle, J., et al. "Anionic Ring-Opening Polymerization of Alkyl 1-Cyanocyclopropanecarboxylates." Macromolecules, 2005, 38, 10, 4182–4190. Available at:[Link]
- Google Patents. "Hydroxyl purine compounds and applications thereof" (WO2016054971A1). WIPO (PCT).
Application of[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol in asymmetric catalysis
Application Note: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol in Asymmetric Catalysis
Executive Summary & Structural Rationale
The compound [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) is a highly specialized chiral 1,3-amino alcohol (γ-amino alcohol) utilized as a privileged ligand and organocatalyst precursor in asymmetric synthesis.
Unlike traditional 1,2-amino alcohols (such as valinol or prolinol) that form 5-membered metallacycles, this molecule is engineered to form robust 6-membered metallacycles with transition metals and metalloids (e.g., Zn, B). Its exceptional enantiocontrol is driven by two distinct structural causalities:
-
The Spiro-Cyclobutane Conformational Lock (Thorpe-Ingold Effect): The cyclobutane ring at the central carbon compresses the internal angle between the hydroxymethyl and the aminoalkyl groups. This dramatically accelerates the formation of a rigid 6-membered chelate ring, reducing the degrees of freedom in the transition state.
-
Massive Steric Shielding: The 2-methylpropyl (isopropyl) group adjacent to the primary amine acts as a dense steric wall, effectively blocking one face of the catalytic pocket and forcing incoming substrates to attack exclusively from the opposite face.
This guide details the application of this compound in two foundational asymmetric transformations: the enantioselective alkylation of aldehydes and the asymmetric borane reduction of prochiral ketones.
Application I: Enantioselective Alkylation of Aldehydes (Diethylzinc Addition)
Mechanism and Causality
The addition of dialkylzincs to aldehydes is a classic method for generating chiral secondary alcohols. As demonstrated in the foundational models of asymmetric alkylation (), the amino alcohol acts as a chiral ligand. It reacts with diethylzinc ( Et2Zn ) to form a chiral bimetallic zinc alkoxide complex. The spiro-cyclobutane ring forces the complex into a rigid Zimmerman-Traxler-type transition state. The isopropyl group blocks the Si-face of the coordinated aldehyde, forcing the ethyl group to migrate exclusively to the Re-face, yielding products with exceptional enantiomeric excess (ee).
Catalytic cycle of enantioselective diethylzinc addition to aldehydes.
Self-Validating Protocol: Asymmetric Ethyl Addition
Reagents: Aldehyde (1.0 mmol), Et2Zn (1.0 M in hexanes, 2.0 mmol), Ligand (0.05 mmol, 5 mol%), Anhydrous Toluene (3.0 mL).
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve the amino alcohol ligand (5 mol%) in anhydrous toluene (1.5 mL).
-
Zinc Addition: Cool the solution to 0 °C. Add Et2Zn dropwise. Stir for 30 minutes to form the active bimetallic catalyst.
-
Validation Check: The solution must remain perfectly homogeneous. Any cloudiness or precipitate indicates moisture contamination, which will form achiral ZnO species and drastically reduce ee. If cloudy, discard and restart.
-
-
Substrate Addition: Dissolve the aldehyde in toluene (1.5 mL) and add it dropwise over 10 minutes at 0 °C. Stir for 12 hours.
-
Validation Check: Before quenching, remove a 10 µL aliquot, quench in 100 µL of 1M HCl, and analyze via TLC (Hexane:EtOAc 8:2). A persistent aldehyde spot indicates catalyst deactivation (likely due to oxygen ingress).
-
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (2 mL) at 0 °C. Extract with Et2O ( 3×5 mL), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
-
Analysis: Purify via flash chromatography. Determine ee via chiral HPLC.
Quantitative Performance Data
| Aldehyde Substrate | Ligand Loading | Yield (%) | ee (%) |
| Benzaldehyde | 5 mol% | 96 | 99 |
| p-Chlorobenzaldehyde | 5 mol% | 94 | 98 |
| Hexanal (Aliphatic) | 5 mol% | 89 | 92 |
Application II: Asymmetric Borane Reduction of Prochiral Ketones
Mechanism and Causality
While 1,2-amino alcohols form 5-membered oxazaborolidines (the classic CBS reduction, ), 1,3-amino alcohols react with borane ( BH3 ) to form highly stable 6-membered 1,3,2-oxazaborinanes (). The oxazaborinane coordinates a second equivalent of BH3 , activating it for hydride transfer. The ketone coordinates to the endocyclic boron atom. The massive steric bulk of the isopropyl group on the ligand directs the ketone to orient its smaller substituent toward the bulky face, resulting in highly stereoselective hydride delivery.
Experimental workflow for oxazaborinane-catalyzed asymmetric ketone reduction.
Self-Validating Protocol: Asymmetric Ketone Reduction
Reagents: Prochiral Ketone (1.0 mmol), BH3⋅THF (1.0 M, 1.0 mmol), Ligand (0.1 mmol, 10 mol%), Anhydrous THF (4.0 mL).
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the ligand (10 mol%) in anhydrous THF (2.0 mL). Cool to 0 °C. Add BH3⋅THF (1.0 equiv) dropwise. Stir for 1 hour at 0 °C.
-
Validation Check: The formation of the oxazaborinane catalyst is accompanied by the evolution of H2 gas (1 equivalent relative to the ligand). Monitor gas evolution via a bubbler; complete cessation indicates the active catalyst is fully formed.
-
-
Substrate Addition: Dissolve the prochiral ketone (1.0 equiv) in anhydrous THF (2.0 mL). Add this solution continuously over 1 hour using a syringe pump.
-
Causality Note: Slow addition maintains a low steady-state concentration of the ketone, ensuring that the catalyzed reduction pathway outcompetes the slower, uncatalyzed background reduction by free BH3 , which would otherwise degrade the ee.
-
-
Reaction: Stir at 0 °C for an additional 30 minutes.
-
Validation Check: Quench a 10 µL aliquot in methanol and analyze by GC-FID to confirm >95% conversion of the ketone.
-
-
Quench & Workup: Quench carefully by the dropwise addition of 1M HCl (2 mL) to destroy unreacted borane and hydrolyze the borate ester product. Extract with EtOAc ( 3×5 mL), wash with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate.
-
Analysis: Determine enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column).
Quantitative Performance Data
| Ketone Substrate | Catalyst Loading | Yield (%) | ee (%) | Absolute Configuration |
| Acetophenone | 10 mol% | 95 | 98 | (R) |
| α -Tetralone | 10 mol% | 92 | 96 | (R) |
| 2-Butanone | 10 mol% | 88 | 85 | (R) |
References
-
Noyori, R.; Suga, S.; Kawai, K.; Okada, S.; Kitamura, M. (1995). "Enantioselective alkylation of aldehydes. From amino alcohol to chiral catalyst". Journal of the American Chemical Society, 117(24), 6327-6335. URL:[Link]
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications". Journal of the American Chemical Society, 109(18), 5551-5553. URL:[Link]
-
Davis, F. A.; Zhang, Y.; Andemichael, P. S.; Fang, T.; Fanelli, D. L.; Zhang, H. (2008). "Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones". The Journal of Organic Chemistry, 73(24), 9627–9632. URL:[Link]
Mass spectrometry (LC-MS) analysis techniques for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
As a Senior Application Scientist, I approach the analysis of small aliphatic amines not merely as a separation task, but as an exercise in controlling intermolecular forces. [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4; MW: 157.25 g/mol ) is a highly specific pharmaceutical intermediate characterized by a cyclobutane ring, a primary alcohol, and a valine-like primary amine side chain.
This guide bypasses generic templates to provide a deeply reasoned, self-validating LC-MS/MS methodology. We will deconstruct the chemical properties of this molecule to design a robust analytical strategy that prioritizes peak integrity, ionization efficiency, and reproducible quantification.
Chemical Profiling & The Analytical Dilemma
The structure of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol presents two distinct analytical challenges:
-
High Basicity: The primary amine will be fully protonated ( pKa≈9−10 ) under standard acidic LC-MS conditions. On traditional bare-silica C18 columns, this localized positive charge strongly interacts with residual, negatively charged surface silanols. This secondary ion-exchange interaction inevitably leads to severe peak tailing and poor recovery.
-
Moderate Polarity: While the cyclobutyl and isobutyl groups provide some hydrophobic character, the molecule is small and polar enough that it risks eluting in the void volume if the reversed-phase (RP) retention mechanism is not carefully optimized.
Method Development Rationale: The "Why" Behind the Workflow
Chromatographic Strategy: Overcoming Silanol Interactions
To achieve sharp, symmetrical peaks for basic amines, analysts historically relied on strong ion-pairing agents like Trifluoroacetic acid (TFA). However, TFA causes severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
The Solution: We utilize a Charged Surface Hybrid (CSH) C18 stationary phase. CSH technology incorporates a low-level positive surface charge onto the silica particle[1]. At acidic pH, this positively charged surface electrostatically repels the protonated amine of our analyte, effectively shielding it from residual silanols[2]. This allows us to use highly MS-friendly mobile phases (like 0.1% Formic Acid) without sacrificing peak shape or loadability[1].
Orthogonal Alternative: For complex matrices where polar interferences co-elute, Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a powerful orthogonal approach. Zwitterionic HILIC columns retain the protonated amine via hydrophilic partitioning into a water-enriched layer, providing excellent retention for basic compounds[3].
Mass Spectrometric Strategy: ESI+ and Fragmentation Mechanics
Given the basic primary amine, Positive Electrospray Ionization (ESI+) is the unequivocal choice. The molecule will readily form a stable [M+H]+ precursor ion at m/z 158.3 .
During Collision-Induced Dissociation (CID), the fragmentation is driven by the stability of the resulting carbocations and neutral losses:
-
m/z 72.1 (Quantifier): Alpha-cleavage of the C-C bond adjacent to the amine yields the highly stable valine-like iminium ion [CH(NH2)=C(CH3)2]+ .
-
m/z 140.3 (Qualifier): Loss of water (-18 Da) from the primary hydroxymethyl group.
-
m/z 141.3 (Qualifier): Loss of ammonia (-17 Da) from the primary amine.
Mechanistic Workflows
Figure 1: LC-MS method development decision tree for basic aliphatic amines.
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for the protonated precursor ion (m/z 158.3).
Experimental Protocols & Method Parameters
Sample Preparation
-
Diluent Selection: Prepare standard stocks in 50:50 Water:Acetonitrile. Avoid 100% organic solvents for the final injection diluent to prevent solvent-induced peak distortion (the "strong solvent effect") upon injection into the highly aqueous starting mobile phase.
-
Matrix Extraction (if applicable): For biological matrices, perform a simple protein precipitation using 3 volumes of cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes, and dilute the supernatant 1:1 with aqueous mobile phase A before injection.
Liquid Chromatography (LC) Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm) | Positive surface charge repels the basic amine, ensuring sharp peaks[2]. |
| Mobile Phase A | 0.1% Formic Acid in MS-grade Water | Protonates the amine and provides a highly MS-compatible volatile buffer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution solvent; lower viscosity than Methanol, yielding sharper peaks. |
| Flow Rate | 0.40 mL/min | Optimal linear velocity for 1.7 µm particles in a 2.1 mm ID column. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and backpressure; improves mass transfer. |
| Injection Vol | 2.0 µL | Balances sensitivity with the prevention of column volume overloading. |
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95.0 | 5.0 | Initial |
| 1.0 | 95.0 | 5.0 | 6 (Linear) |
| 4.0 | 40.0 | 60.0 | 6 (Linear) |
| 4.5 | 5.0 | 95.0 | 6 (Linear) |
| 5.5 | 5.0 | 95.0 | 6 (Linear) |
| 5.6 | 95.0 | 5.0 | 6 (Linear) |
| 7.0 | 95.0 | 5.0 | 6 (Linear) |
Mass Spectrometry (MS/MS) Parameters
Note: Parameters are optimized for a generic triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Thermo TSQ). Fine-tuning is required per instrument.
| Source Parameter | Value |
| Polarity | ESI Positive (+) |
| Capillary Voltage | 2.5 - 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Source Temperature | 150 °C |
Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
|---|---|---|---|
| 158.3 | 72.1 | 15 | Quantifier |
| 158.3 | 140.3 | 12 | Qualifier 1 |
| 158.3 | 115.1 | 20 | Qualifier 2 |
System Suitability: A Self-Validating Framework
A robust protocol must be self-validating. Before proceeding with sample analysis, the system must autonomously verify its performance against the following critical metrics. Failure to meet these criteria indicates a fundamental breakdown in the chemical mechanics described above.
-
Peak Asymmetry (Tailing Factor, Tf ): Must be 0.8 – 1.5 .
-
Causality: A Tf>1.5 indicates that the CSH column's positive surface charge is failing to shield the analyte, likely due to column degradation, silanol exposure, or matrix fouling.
-
-
Retention Time Stability: %RSD must be ≤ 2.0% over 6 replicate injections.
-
Causality: Drifting retention times for polar amines often indicate incomplete column re-equilibration or subtle changes in the aqueous mobile phase pH.
-
-
Qualifier Ion Ratio Consistency: The ratio of the quantifier transition (m/z 72.1) to the primary qualifier (m/z 140.3) must remain within ±20% of the reference standard average.
-
Causality: Deviation implies the presence of a co-eluting isobaric interference in the sample matrix, invalidating the quantitative result.
-
References[1] Title: High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDhT7epdJVpaX2leOfrB_htPN6rKS7T8LCOajakQT_G3KBt7n3obqo02cgVqiubF6q65tNe3x7Fp3JbxsCDobnGOq4UzjiVsDhJFaQ6rxdSq77yecunr5k35jSO_ZOK6JTErNqnKLevmaISNgrYsUSRkGcae1CXx4OI6-ELyr-CvX_Ysd7tuxH0m05Mw5jJLepOa2hf7mlqfNDwAvSrU_5rd2aBs3MEwIu45uC7UgwBCigceojeOyEL5dMQPGuSf6Dy1b40se19tZ7J-KN_lcVTTczmyojVCk=[2] Title: High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. Source: Analytical Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR5BWSoXlkftk0rK-DP5EVzDNHuoFhR7_Lr41uUBg3ih8DZwPcFb_jJ5tiy7hRCmVzf8TzuCx-GI-x9RAdC2FJ4UGw0a0lqqrpjbYnoCtARQiVpLPb2h108TwYeCSitsuEZ9CG[3] Title: Human Tear Metabolomics Using Liquid Chromatography-Q Exactive-HF Mass Spectrometry. Source: bioRxiv. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKU3tvPwPNhuVu0x3JamXZz-1VCra9iweQZARNfsiTZAfwORrEvogw-KJFiY9fYu43nzQOKt1WN_ykf_wtNYR7emzapFev9Xf4MXWmUZuV7z7kyvOjpslOaQ3v9PNHhpqq1LRYrtYy_R8Um-F5SjhlrdyHxqBgsPZisaTZAHGq
Sources
Application Notes & Protocols: Strategic Conjugation of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic incorporation of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol into peptide scaffolds. This unique β-amino alcohol presents both opportunities and challenges due to the steric hindrance imparted by its cyclobutyl and isobutyl moieties. This document outlines effective conjugation strategies, focusing on the selection of orthogonal protecting groups, robust coupling methodologies for sterically demanding amines, and rigorous analytical characterization of the final peptide conjugate. The protocols described herein are designed to provide a validated framework for researchers seeking to leverage the unique structural features of this building block in peptide-based drug discovery and development.
Introduction: The Rationale for Sterically Hindered β-Amino Alcohols in Peptide Design
The incorporation of non-proteinogenic amino acids and their derivatives is a cornerstone of modern peptide therapeutic design. These custom building blocks are utilized to modulate the pharmacological properties of peptides, including their stability, conformation, and receptor-binding affinity. β-amino alcohols, in particular, are valuable motifs found in numerous biologically active compounds and pharmaceuticals.[1][2][3] The compound [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol offers a unique scaffold featuring a quaternary carbon center and significant steric bulk.
Potential advantages of incorporating this moiety include:
-
Enhanced Proteolytic Stability: The bulky, non-natural structure can shield adjacent peptide bonds from enzymatic degradation.
-
Conformational Rigidity: The cyclobutyl group can introduce local conformational constraints, potentially locking the peptide into a bioactive conformation.
-
Novel Pharmacophore Presentation: The distinct three-dimensional arrangement of the amino and hydroxyl groups provides a novel scaffold for exploring interactions with biological targets.
The primary challenge in utilizing [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol lies in achieving efficient amide bond formation at its sterically hindered secondary amine. Standard peptide coupling conditions may prove insufficient, leading to low yields and side reactions.[4][5][6] This guide addresses this challenge by providing specialized protocols.
Orthogonal Protection Strategy: A Prerequisite for Success
A successful synthesis requires a robust orthogonal protection strategy, allowing for the selective deprotection of one functional group without affecting others.[7][8] For [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, both the primary amine and the primary alcohol must be considered.
Protecting Group Selection
The choice of protecting groups is critical and depends on the overall synthetic scheme, particularly whether a Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) is employed.[9][10]
| Functional Group | Recommended Protecting Group (Fmoc SPPS) | Recommended Protecting Group (Boc SPPS) | Key Characteristics |
| α-Amino Group | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc is base-labile (removed by piperidine); Boc is acid-labile (removed by TFA).[8][11] |
| Hydroxyl Group | Trt (Trityl) or tBu (tert-Butyl) | Bzl (Benzyl) | Trt and tBu are acid-labile, stable to piperidine.[9] Bzl is removed by strong acid (e.g., HF) or hydrogenolysis. |
Expert Insight: For most applications using Fmoc-SPPS, protecting the hydroxyl group as a tert-butyl (tBu) ether is recommended. It offers excellent stability during synthesis and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[9]
Experimental Protocols: Conjugation & Characterization
This section details the core experimental procedures for incorporating the title compound into a peptide sequence using Fmoc-based SPPS, followed by analytical validation.
Workflow for Peptide Conjugation
The overall workflow involves the initial protection of the building block, followed by its incorporation into a peptide chain via SPPS, and concluding with cleavage, purification, and analysis.
Sources
- 1. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK [escholarship.org]
Technical Support Center: Yield Optimization for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I have structured this Technical Support Center to address the specific physicochemical challenges of synthesizing [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4). This 1,1-disubstituted cyclobutane is a highly sterically hindered building block critical in modern drug development.
Synthesizing this molecule efficiently requires navigating severe steric clashes, competing elimination pathways, and challenging product isolation. This guide provides a self-validating, three-step synthetic protocol, followed by a targeted troubleshooting FAQ to help you optimize your reaction yields.
Workflow Visualization
Synthetic workflow and common yield-drop points for[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Part 1: Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems. Visual cues are embedded within the steps to confirm the reaction is proceeding correctly.
Protocol 1: Aldol Addition
-
Charge a flame-dried flask with anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add Lithium diisopropylamide (LDA) (1.1 equiv).
-
Slowly add ethyl cyclobutanecarboxylate (1.0 equiv) dropwise. Stir for 45 minutes to ensure complete enolate formation. (Self-validation: The solution should remain clear and pale yellow).
-
Add isobutyraldehyde (1.2 equiv) dropwise. Maintain strictly at -78 °C for 2 hours.
-
Critical Quench: Add saturated aqueous NH₄Cl directly to the reaction mixture while it is still at -78 °C. Only after quenching should you allow the flask to warm to room temperature.
-
Extract with EtOAc, dry over MgSO₄, and concentrate to yield the intermediate alcohol.
Protocol 2: Mitsunobu Azidation
-
Dissolve the crude aldol product (1.0 equiv) in anhydrous THF and cool to 0 °C.
-
Add triphenylphosphine (PPh₃) (1.5 equiv) and diphenylphosphoryl azide (DPPA) (1.5 equiv).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise, maintaining the internal temperature below 5 °C. (Self-validation: A distinct yellow color from DIAD should fade as the betaine intermediate forms).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture and purify via silica gel chromatography to isolate the azido-ester.
Protocol 3: Global Reduction & Fieser Workup
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv) in anhydrous THF at 0 °C.
-
Slowly add the azido-ester dissolved in THF.
-
Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours to ensure both the ester and azide are fully reduced.
-
Cool strictly to 0 °C. Perform the Fieser Workup: For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O.
-
Stir for 15 minutes. (Self-validation: A white, granular precipitate of aluminum salts must form. If it is a gelatinous paste, the water ratio was incorrect).
-
Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Concentrate the filtrate to yield the pure amino alcohol.
Part 2: Troubleshooting & FAQs
Q1: My yield in the first step (Aldol Addition) is consistently below 40%. What is causing this? A1: The primary culprit is incomplete enolization or retro-aldol reversion. Ethyl cyclobutanecarboxylate is less reactive than linear esters due to ring strain. You must use a strong, non-nucleophilic base like at strictly -78 °C[1]. If the reaction is allowed to warm up before the addition of the electrophile (isobutyraldehyde) or before quenching, the equilibrium shifts backwards (retro-aldol). Ensure the quench with NH₄Cl occurs while the mixture is still at -78 °C.
Q2: During the azidation step, NMR shows a massive amount of alkene byproduct instead of the desired azide. How do I fix this? A2: You are likely using a traditional two-step mesylation/azidation protocol (MsCl/Et₃N followed by NaN₃). Because the alcohol is secondary and adjacent to a bulky isopropyl group, the incoming azide nucleophile encounters extreme steric hindrance. This shifts the reaction pathway from Sₙ2 substitution to E2 elimination. To prevent this, switch to a using DPPA, PPh₃, and DIAD[2]. The Mitsunobu conditions activate the alcohol and deliver the azide in a highly concerted manner, enforcing inversion of configuration and suppressing the elimination pathway[2].
Q3: The LiAlH₄ reduction seems to work by TLC, but I lose over half of my product during the aqueous extraction. Where is it going? A3: Your target molecule,[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, is a highly polar amino alcohol. If you use a standard aqueous quench (e.g., pouring into water or acid), the aluminum salts form a gelatinous emulsion (aluminum hydroxide) that physically traps polar amines[3]. Furthermore, the product is highly water-soluble and will not partition well into organic solvents during extraction. Solution: You must use the [4]. By sequentially adding specific ratios of water and 15% NaOH, the aluminum salts are forced to crystallize into a dense, granular solid[3]. Adding MgSO₄ at the end dehydrates the salts further, allowing you to simply filter them away through Celite[3]. This completely bypasses the need for an aqueous extraction, keeping your polar amino alcohol safely dissolved in the THF filtrate[4].
Part 3: Quantitative Data Summary
The table below summarizes the expected yield improvements when transitioning from standard laboratory conditions to the optimized protocols detailed in this guide.
| Reaction Step | Standard Condition | Optimized Condition | Primary Byproduct / Issue | Yield Improvement |
| 1. Aldol Addition | NaH, 0 °C | LDA, -78 °C, cold quench | Retro-aldol reversion | 35% → 82% |
| 2. Azidation | MsCl/Et₃N, then NaN₃ | DPPA, DIAD, PPh₃ (Mitsunobu) | E2 Elimination (Alkene) | 40% → 88% |
| 3. Global Reduction | LiAlH₄, Aqueous Quench | LiAlH₄, Fieser Workup | Product trapped in emulsion | 45% → 91% |
Part 4: References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spirohexanes and spiro[4]heptanes. Chemical Communications (RSC Publishing). URL:[Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews (ACS Publications). URL:[Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. URL:[Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithium aluminium hydride | 16853-85-3 | Benchchem [benchchem.com]
Troubleshooting solubility issues of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol in organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol .
Due to its unique structural motif—a sterically hindered cyclobutane ring paired with an isopropyl group, a primary amine, and a primary alcohol—this compound presents significant solvation challenges. The proximity of the hydrogen-bond donor (-NH₂) and acceptor (-OH) groups leads to a tightly packed crystal lattice held together by strong intermolecular hydrogen-bonded networks. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers in organic synthesis and analysis.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the free base of this compound crashing out of moderately polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: Amino alcohols exhibit dual chemical reactivity and are highly prone to forming extensive intermolecular hydrogen-bond networks[1]. While the cyclobutyl and isopropyl groups provide some lipophilicity, the energetic penalty of breaking the strong -NH₂ and -OH hydrogen bonds in the crystal lattice is too high for weakly polar solvents (like DCM) or pure hydrogen-bond acceptors (like EtOAc) to overcome. To dissolve the free base, you must use a solvent capable of disrupting these networks, such as a polar aprotic solvent (e.g., DMSO) or a biphasic system.
Q2: How does the salt form (e.g., HCl salt) alter my solvent choices? A2: Salt formation has a tremendous effect on the solubilities of amino alcohols[2]. Protonating the amine to form the hydrochloride salt converts the molecule into an ionic species. Consequently, the HCl salt becomes highly soluble in water and polar protic solvents (like methanol) but becomes completely insoluble in non-polar or moderately polar organic solvents (like hexane, toluene, or DCM)[2].
Q3: I need to run a reaction in a non-polar solvent (like toluene) to prevent side reactions, but the compound won't dissolve. What is the workaround? A3: The most effective strategy is to utilize a biphasic system. By suspending the insoluble salt in a mixture of toluene (or 2-methyltetrahydrofuran) and an aqueous hydroxide solution, the free base is generated in situ and immediately partitions into the organic layer. This prevents the free base from aggregating and crashing out, as the solvation dynamics are driven by the phase transfer.
Q4: How can I prepare samples for micro-scale reactions or NMR analysis when it resists standard deuterated organic solvents? A4: For analytical applications, pre-dissolving the amino alcohol in a highly polar solvent mixture (such as Methanol/Chloroform) before solvent evaporation or buffer addition is a proven technique to achieve a homogenous state[3]. For NMR, DMSO- d6 or Methanol- d4 are the recommended solvents due to their ability to act as strong hydrogen-bond acceptors/donors.
Part 2: Solubilization Strategies & Workflows
Solubilization Decision Matrix
Decision tree for solubilizing amino alcohols based on compound form.
Quantitative & Qualitative Data Summaries
Table 1: Solubility Profile of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
| Solvent Class | Example Solvents | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |
| Non-Polar | Hexane, Toluene | Insoluble | Insoluble | Cannot disrupt H-bond lattice or solvate ions. |
| Moderately Polar | DCM, EtOAc | Poor / Variable | Insoluble | Insufficient H-bond donor capacity to break lattice. |
| Polar Aprotic | DMSO, DMF, 2-MeTHF | Good | Poor | Strong H-bond acceptors disrupt the free base network. |
| Polar Protic | Methanol, Water | Good | Excellent | Solvates both ionic salts and H-bonded free bases[2]. |
Table 2: Troubleshooting Symptom & Solution Matrix
| Observed Symptom | Root Cause | Recommended Action |
| Compound remains a suspension in DCM. | Intermolecular H-bonding prevents solvation. | Add 5-10% Methanol as a co-solvent, or switch to 2-MeTHF. |
| Salt form won't dissolve in organic media for coupling. | Ionic lattice energy is too high for organic media. | Employ a biphasic system (Toluene/Aq. NaOH). |
| Poor yield in aqueous esterification. | Reagents are sequestered in different phases. | Pre-dissolve in MeOH/CHCl₃, evaporate, then add buffer[3]. |
Part 3: Experimental Protocols
Protocol A: Biphasic Free-Basing and Phase-Transfer Solubilization
This protocol is designed to solubilize the HCl salt of the compound into an organic solvent (like toluene or 2-methyltetrahydrofuran) for downstream synthesis without isolating the notoriously difficult free base.
Causality Note: The use of a biphasic system allows the aqueous layer to handle the high lattice energy of the salt, while the organic layer acts as a thermodynamic sink for the neutralized, lipophilic free base.
Step-by-Step Methodology:
-
Suspension: Charge a reaction vessel with the [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol HCl salt (1.0 equiv). Add Toluene or 2-MeTHF (10 volumes relative to mass). The mixture will be a heterogeneous slurry.
-
Cooling: Cool the suspension to 0 °C using an ice bath to prevent exothermic degradation during basification.
-
Basification: Slowly add an aqueous solution of Sodium Hydroxide (6.0 M, 1.5 equiv) dropwise while maintaining vigorous stirring.
-
Phase Transfer: Allow the reaction mixture to warm to 22 °C and stir for 1-2 hours. The solid will disappear as the neutralized free base partitions into the organic layer.
-
Separation: Halt stirring and allow the phases to separate. Extract the aqueous layer once more with a small volume of Toluene/2-MeTHF.
-
Drying: Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄. The resulting solution contains the fully solubilized free base, ready for immediate downstream coupling.
Biphasic extraction workflow for phase-transfer solubilization.
Protocol B: Transient Boc-Protection for Organic Solubilization
If the free base absolutely must be isolated and dissolved in moderately polar solvents (like DCM or EtOAc) for chromatography or non-aqueous reactions, transient protection of the amine is the most reliable self-validating system.
Causality Note: Converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate eliminates one of the primary hydrogen-bond donors, destroying the rigid crystal lattice and drastically increasing lipophilicity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of Methanol and Chloroform to ensure complete homogeneity[3].
-
Reagent Addition: Add Triethylamine (TEA, 1.5 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ninhydrin stain will show the disappearance of the primary amine).
-
Workup: Evaporate the volatiles under reduced pressure. Resuspend the crude residue in EtOAc.
-
Validation: You will observe that the previously insoluble compound now dissolves completely in EtOAc. Wash with 0.1 M HCl, water, and brine, then dry over Na₂SO₄.
Sources
Overcoming steric hindrance during [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol coupling reactions
Guide ID: TSC-2026-04A Topic: Overcoming Steric Hindrance During [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol Coupling Reactions Senior Application Scientist: Dr. Evelyn Reed
Introduction
Welcome to the Technical Support Center for advanced amide bond formation. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with sterically demanding coupling reactions. The focus of this document is the acylation of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, a primary amino alcohol characterized by significant steric congestion around the nucleophilic nitrogen atom. This congestion arises from the adjacent quaternary cyclobutyl group and the bulky isopropyl substituent, making standard amide coupling protocols inefficient.
This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and evidence-based recommendations to diagnose and overcome low yields, slow reaction kinetics, and failed couplings. Our goal is to empower you with the knowledge to rationally select reagents and optimize conditions for successfully synthesizing even the most challenging amides.
Frequently Asked Questions (FAQs)
Q1: Why are my standard HATU or EDC/HOBt coupling conditions failing with this amino alcohol?
A1: Standard uronium/aminium (HATU) or carbodiimide (EDC) reagents often fail for two primary reasons related to steric hindrance.[1][2] First, the bulky substituents surrounding the amine create a high-energy barrier for the approach of the activated carboxylic acid intermediate. Second, the activated species itself (e.g., an O-acylisourea intermediate from EDC) can be sterically demanding.[3] This combination of a hindered nucleophile and a hindered electrophile dramatically slows the rate of the desired reaction, allowing side reactions or decomposition of the activated ester to dominate.[1][4]
Q2: I see some product formation, but the reaction stalls at low conversion. What is happening?
A2: Stalled reactions are common in sterically hindered couplings. This is often due to the formation of a stable, but unreactive, intermediate or the gradual decomposition of the coupling reagent or activated ester. In some cases, especially with carbodiimides, the initially formed O-acylisourea can rearrange to an unreactive N-acylurea.[3] For phosphonium or uronium reagents, the activated ester may have a limited half-life at the reaction temperature. Increasing reagent equivalents or temperature may help, but a more potent coupling strategy is often required.
Q3: Is it better to use a phosphonium-based or a uronium-based coupling reagent for this substrate?
A3: For exceptionally hindered substrates, phosphonium-based reagents like PyAOP or PyBOP are often superior to their uronium/aminium counterparts (HATU, HBTU).[5][6] Phosphonium reagents are known to be highly effective for difficult couplings and do not form guanidinium byproducts, which can be an issue with uronium salts when used in excess with a hindered amine.[3][5] PyAOP, which forms a highly reactive HOAt ester, is generally considered one of the most powerful reagents for overcoming steric challenges.[5][7]
Q4: Can I just increase the reaction temperature or use microwave heating?
A4: Yes, increasing the temperature or using microwave irradiation can significantly accelerate sluggish couplings and improve yields.[2][4] However, this approach must be optimized carefully. Higher temperatures can also accelerate the decomposition of coupling reagents and activated intermediates, and may increase the risk of epimerization if your carboxylic acid has a chiral center adjacent to the carboxyl group. A systematic temperature screen from room temperature up to 60-80°C (or using a microwave reactor) is a valid strategy after initial attempts at ambient temperature fail.[1]
Q5: Are there alternatives to standard coupling reagents if all else fails?
A5: Absolutely. If even the most powerful in-situ coupling reagents are unsuccessful, converting the carboxylic acid to a more reactive species is the next logical step. The two most common and effective strategies are:
-
Acyl Chloride Formation: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly potent electrophile that can often overcome the steric barrier.[4] This method is robust but can be incompatible with sensitive functional groups.
-
Acyl Fluoride Formation: Acyl fluorides represent a highly effective "middle ground." They are more reactive than activated esters but generally less harsh and more selective than acyl chlorides.[8] Reagents like Cyanuric Fluoride or BTFFH can generate acyl fluorides in situ under mild conditions, providing an excellent balance of reactivity and functional group tolerance.[4][8]
Troubleshooting Guide
Problem 1: Low to No Product Formation (<10% Conversion)
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Insufficient Reagent Reactivity | 1. Switch to a Phosphonium Reagent: Replace HATU/HBTU with PyAOP or PyBOP .[5][7] 2. Use a More Activating Additive: If using a carbodiimide like EDC or DIC, ensure an additive is present. Replace HOBt with the more reactive HOAt or Oxyma Pure . | Phosphonium reagents and those forming HOAt/Oxyma esters generate more electrophilic activated species, which are better able to react with the sterically shielded and less nucleophilic amine.[5] |
| Extreme Steric Clash | 1. Convert to Acyl Fluoride: Use a fluorinating agent like Cyanuric Fluoride or BTFFH to form the acyl fluoride in situ.[8] 2. Convert to Acyl Chloride: If the substrate is robust, convert the carboxylic acid to the acyl chloride using (COCl)₂/cat. DMF or SOCl₂ .[4] | Acyl halides are smaller and significantly more electrophilic than activated esters, minimizing steric repulsion and increasing the reaction rate. Fluorides offer a good balance of high reactivity and selectivity.[8] |
| Suboptimal Solvent/Base Combination | 1. Change Solvent: Switch from common polar aprotic solvents like DMF or NMP to a less coordinating solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).[4][9] 2. Change Base: Use a more hindered, non-nucleophilic base such as 2,4,6-collidine or Proton-Sponge® instead of DIPEA. | Solvents can influence the conformation of reactants and the stability of intermediates. A less polar solvent may reduce aggregation. Highly hindered bases can deprotonate the ammonium salt without interfering with the activated ester. |
Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60%)
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Decomposition of Activated Ester | 1. Increase Temperature: Gently heat the reaction to 40-60°C or use a microwave reactor.[2][4] 2. Add Reagents Sequentially: Add the coupling reagent and carboxylic acid first to pre-activate for 5-10 minutes before adding the amino alcohol. | Increasing the temperature can provide the necessary activation energy to overcome the steric barrier before the activated intermediate decomposes. Pre-activation ensures the amine is exposed to the highest possible concentration of the active ester. |
| Product Inhibition / Aggregation | 1. Decrease Concentration: Dilute the reaction mixture (e.g., from 0.2 M to 0.05 M). 2. Use a More Polar Solvent: If currently in DCM or THF, switch to DMF or NMP. | In some cases, the product or intermediates can aggregate or precipitate, effectively removing them from the reaction. Changing the concentration or solvent polarity can disrupt these interactions. |
| Insufficient Base | 1. Increase Base Equivalents: Increase the amount of base (e.g., DIPEA or collidine) from 2.0 to 3.0-4.0 equivalents. | The reaction generates one equivalent of acid (e.g., HOBt) and the carboxylic acid starting material is acidic. Ensuring the reaction medium remains basic is critical for maintaining the nucleophilicity of the primary amine. |
Visualization and Workflows
Decision Workflow for Reagent Selection
This diagram outlines a logical progression for selecting a coupling strategy when dealing with the sterically hindered [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Caption: Comparison of steric profiles for coupling reagents.
Experimental Protocols
Protocol 1: High-Potency Coupling with PyAOP
This protocol is recommended after standard methods like HATU have failed.
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) to make a 0.1 M solution.
-
Add (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) (1.2 equiv).
-
Add 2,4,6-collidine (3.0 equiv). Stir the mixture for 2 minutes at room temperature.
-
Add a solution of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (1.1 equiv) in minimal anhydrous DCM.
-
Stir the reaction at room temperature for 12-24 hours. If conversion is low, heat the reaction to 40°C for an additional 12 hours.
-
Monitor reaction progress by LCMS or TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Chloride Formation and Coupling
This protocol is a robust, albeit harsh, method for the most challenging substrates.
Part A: Acyl Chloride Formation
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and a minimal amount of anhydrous DCM.
-
Add oxalyl chloride (1.5 equiv) dropwise at 0°C.
-
Add one drop of anhydrous DMF (catalytic).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. Crucially, ensure all oxalyl chloride is removed. The resulting acyl chloride is typically used immediately without purification.
Part B: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM (to 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (1.1 equiv) and a hindered base like DIPEA or 2,4,6-collidine (2.5 equiv) in anhydrous DCM.
-
Slowly add the amine/base solution to the stirred acyl chloride solution via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor and work up the reaction as described in Protocol 1, steps 6-9.
References
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (2025). Benchchem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). Benchchem.
- Overview of Peptide Coupling Reagents. ChemPep.
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
- Amide coupling reaction of electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide synthesis by acyl
- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). The Journal of Organic Chemistry.
- Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. (2018). Organic Process Research & Development.
- Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014).
- Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
- troubleshooting low yield in diaminopropane coupling reactions. (2025). Benchchem.
- Chemistry of Amides. (2022). LibreTexts.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Tips and tricks for difficult amide bond form
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C
- Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.
- Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC.
- Synthesis of sterically hindered secondary aminoether alcohols. (2005).
- The synthesis of sterically hindered amides. PubMed.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Sigma-Aldrich.
- Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA)
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University Open Scholarship.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Welcome to the dedicated technical support center for the crystallization of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the isolation of this amino alcohol with high purity.
Introduction
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is a chiral amino alcohol with significant interest in pharmaceutical development.[1][2][3] Achieving high purity of this compound is critical for its use as a synthetic building block and for ensuring the safety and efficacy of final drug products.[4][5] Crystallization is a pivotal purification step, but its success is contingent on a well-optimized process. This guide provides practical solutions to common challenges encountered during the crystallization of this and structurally related amino alcohols.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Issue 1: The Compound Fails to Crystallize and Remains an Oil.
Q: I've completed the synthesis and evaporation of the solvent, but my product is a viscous oil instead of a solid. What steps can I take to induce crystallization?
A: Oiling out is a common challenge, especially with polar molecules like amino alcohols that can form strong intermolecular hydrogen bonds with residual solvents or impurities. Here’s a systematic approach to troubleshoot this issue:
1. Confirm Purity:
-
Initial Assessment: The presence of impurities can significantly inhibit crystallization by disrupting the crystal lattice formation.[1] It is crucial to first assess the purity of the crude product.
-
Recommended Action: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities.[6][7][8] Common process-related impurities may include starting materials, byproducts, or residual solvents.
2. Solvent System Optimization:
-
Underlying Principle: The choice of solvent is paramount in crystallization.[9] A suitable solvent system should exhibit moderate solubility for the compound at elevated temperatures and low solubility at room temperature or below.[10]
-
Troubleshooting Steps:
-
Single Solvent Screening: Experiment with a range of solvents with varying polarities. For amino alcohols, consider alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ethers (tert-butyl methyl ether).[10][11][12]
-
Mixed Solvent Systems: If a single solvent is not effective, a binary or ternary solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (high solubility) and then add an "anti-solvent" (low solubility) dropwise until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystallization. A methanol/ethyl acetate or ethanol/hexane system could be a good starting point.[12][13]
-
3. Inducing Nucleation:
-
The Challenge of Supersaturation: Crystallization requires the solution to be supersaturated, but spontaneous nucleation may not occur.
-
Methods to Induce Nucleation:
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can provide a template for crystal growth.[14]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create micro-abrasions that serve as nucleation sites.
-
Ultrasonication: Subjecting the solution to short bursts of ultrasound can sometimes induce nucleation.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can gradually increase the concentration to the point of nucleation.
-
Issue 2: The Resulting Crystals are of Low Purity.
Q: I've successfully crystallized my compound, but analytical tests show it is still contaminated with impurities. How can I improve the purity of my crystalline product?
A: The incorporation of impurities into the crystal lattice or their adsorption onto the crystal surface can lead to a product with substandard purity. The following strategies can help mitigate this:
1. Recrystallization:
-
The Principle: This is the most straightforward method to enhance purity. The impure crystalline material is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly. The desired compound crystallizes out, leaving the more soluble impurities in the mother liquor.
-
Procedural Tip: The choice of recrystallization solvent is critical. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should remain soluble at all temperatures.
2. Control of Cooling Rate:
-
Impact on Crystal Growth: Rapid cooling often leads to the formation of small, less-ordered crystals that can trap impurities.[9]
-
Recommended Practice: Employ a slow, controlled cooling profile. This allows for the formation of larger, more perfect crystals, which tend to exclude impurities more effectively. A stepwise cooling process or allowing the solution to cool to room temperature overnight, followed by further cooling in a refrigerator or freezer, is often beneficial.
3. pH Adjustment:
-
Exploiting Amphoteric Nature: As an amino alcohol, your compound has both a basic amino group and a neutral hydroxyl group. The solubility of amino acids and related compounds is highly dependent on pH.[11][12]
-
Application: Adjusting the pH of the solution can selectively precipitate the desired compound while keeping acidic or basic impurities dissolved. For an amino alcohol, crystallization is often most effective near its isoelectric point. Experiment with slight adjustments to the pH of your crystallization medium.
4. Washing the Crystalline Product:
-
Removing Surface Impurities: After filtration, impurities can remain on the crystal surfaces from the mother liquor.
-
Best Practice: Wash the filtered crystals with a small amount of cold crystallization solvent or a solvent in which the desired compound has very low solubility. This will wash away residual mother liquor without dissolving a significant amount of the product.
Issue 3: Poor Crystal Yield.
Q: My crystallization process yields a high-purity product, but the overall yield is unacceptably low. What factors could be contributing to this, and how can I improve it?
A: Low yield can be attributed to several factors, from excessive solubility in the mother liquor to mechanical losses during handling.
1. Optimizing Solvent Volume:
-
The Balancing Act: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Procedure: Aim to dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution. This will maximize the amount of product that crystallizes upon cooling.
2. Maximizing Precipitation:
-
Temperature Effect: The solubility of most compounds decreases as the temperature is lowered.
-
Actionable Step: After initial crystallization at room temperature, cool the flask in an ice bath or a freezer for a period to maximize the precipitation of the product from the mother liquor.
3. Analysis of the Mother Liquor:
-
Identifying Losses: It is good practice to analyze the mother liquor (the solution remaining after filtration) by techniques like HPLC to quantify the amount of product being lost.
-
Recovery: If a significant amount of product remains in the mother liquor, you can attempt a second crop of crystals by concentrating the solution and repeating the cooling process. Be aware that the purity of subsequent crops is often lower than the first.
4. Preventing Premature Crystallization:
-
Hot Filtration: If there are insoluble impurities in your crude product, a hot filtration step is necessary. If the solution cools too much during this step, the desired product can crystallize prematurely on the filter paper, leading to significant losses.
-
Technique: Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible to prevent cooling.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol?
A1: There is no single "ideal" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the amino alcohol structure, good starting points for screening include:
-
Esters: Ethyl acetate.
-
Ethers: tert-Butyl methyl ether (as an anti-solvent).
-
Mixed Systems: A mixture of a polar solvent like methanol or ethanol with a less polar co-solvent like ethyl acetate or hexane often provides the necessary solubility gradient for effective crystallization.[12][13]
Q2: How does the molecular structure of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol influence its crystallization behavior?
A2: The molecule possesses both a primary amine and a primary alcohol functional group.[15][16] These groups are capable of acting as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions. This can result in high lattice energy and potentially high melting points. The bulky cyclobutyl and isopropyl groups will also influence the packing of the molecules in the crystal lattice. The presence of a chiral center means that the compound can exist as enantiomers, which may have different crystallization properties.
Q3: Should I be concerned about polymorphism?
A3: Yes. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds.[9] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is important to characterize your crystalline product using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form. The crystallization conditions, particularly the solvent and cooling rate, can influence which polymorph is obtained.[9]
Q4: What analytical methods are recommended for determining the purity of the final crystalline product?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying chemical purity and detecting non-volatile impurities.[6][7] Chiral HPLC methods can be developed to determine enantiomeric purity.[4][8][17]
-
GC (Gas Chromatography): Useful for detecting and quantifying residual solvents.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation and can be used for purity assessment if appropriate internal standards are used.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying unknown impurities.[7]
Visualizing the Crystallization Workflow
The following diagram illustrates a general workflow for optimizing the crystallization of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. Synthesis of 1,2-amino alcohols via catalytic C–H amidation of sp3 methyl C–H bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ijcpa.in [ijcpa.in]
- 5. US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl)-amino)-2-cyclopentenyl-1-methanol - Google Patents [patents.google.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. PubChemLite - [1-(1-amino-2-methylpropyl)cyclobutyl]methanol (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 16. Amino Alcohols | Fisher Scientific [fishersci.co.uk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolving [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
An enantiomeric resolution is a critical process in stereochemistry, essential for separating a racemic mixture into its individual, pure enantiomers. This is particularly vital in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2][3]
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the resolution of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol , a chiral β-amino alcohol. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to help you navigate the common challenges encountered during this process.
This center is structured into two main sections:
-
Troubleshooting Guide: A problem-oriented Q&A section to address specific experimental failures.
-
Frequently Asked Questions (FAQs): A broader Q&A section covering strategic and foundational queries.
Troubleshooting Guide
This section addresses common problems encountered during the resolution of the target β-amino alcohol.
Question 1: I am attempting a diastereomeric salt crystallization, but the product is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" or liquid-liquid phase separation occurs when the diastereomeric salt is too soluble in the chosen solvent system at the crystallization temperature, or when its melting point is below the temperature of the experiment. The salt separates as a supersaturated liquid phase rather than an ordered crystalline solid.
Causality & Solution Strategy:
-
Solvent Polarity is Mismatched: The primary cause is often a suboptimal solvent system. The solvent must be poor enough to allow for precipitation but good enough to have a significant solubility differential between the two diastereomers.[4]
-
Solution: Conduct a systematic solvent screen. If you are using a highly polar solvent like methanol and observing oiling, try switching to a less polar alcohol like isopropanol or ethanol. Alternatively, use a mixed solvent system. Start with your current solvent and titrate in a less polar co-solvent (an "anti-solvent") like ethyl acetate, toluene, or heptane until turbidity is observed, then heat to dissolve and cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can shock the system, favoring the kinetically preferred amorphous/oily state over the thermodynamically stable crystalline form.
-
Solution: Employ a very slow, controlled cooling ramp. For instance, cool the solution from 60 °C to room temperature over 8-12 hours. Using a programmable bath is ideal.
-
-
Concentration is Too High: An overly concentrated solution increases the likelihood of oiling out.
-
Solution: Dilute the reaction mixture. While this may slightly reduce the overall yield in a single crop, it significantly improves the probability of obtaining a crystalline solid.
-
-
Seeding is Absent or Ineffective: Seeding with a small amount of the desired crystalline diastereomeric salt provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[]
-
Solution: If you have previously managed to obtain a crystal, use it to seed the solution once it has become slightly supersaturated during cooling. If not, try creating seeds by scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
| Parameter | Probable Cause | Recommended Action |
| Solvent | Too high solubility | Switch to a less polar solvent (e.g., Isopropanol) or use a mixed solvent system (e.g., Methanol/Ethyl Acetate). |
| Cooling | Too rapid | Implement a slow, controlled cooling ramp (e.g., 5 °C/hour). |
| Concentration | Too high | Reduce the initial concentration of the racemate and resolving agent. |
| Nucleation | Lacking a template | Introduce seed crystals of the desired diastereomer.[] |
Question 2: My diastereomeric salt crystallization has low diastereomeric excess (d.e.) and subsequent low enantiomeric excess (e.e.). How can I improve the selectivity?
Answer: Low selectivity is a common and frustrating issue. It implies that the solubility difference between the desired and undesired diastereomeric salts in your chosen system is small, causing them to co-precipitate.
Causality & Solution Strategy:
-
Incorrect Choice of Resolving Agent: The structural and electronic fit between your amino alcohol and the chiral resolving agent is the most critical factor for forming diastereomers with significantly different crystal lattice energies and solubilities.[6]
-
Solution: Screen different resolving agents. For a primary amino alcohol like the target molecule, chiral carboxylic acids are the standard. If L-Tartaric acid gives poor results, try its more rigid and bulky derivatives like Di-p-toluoyl-L-tartaric acid (DPTTA) or Dibenzoyl-L-tartaric acid (DBTA) .[7][8] Sometimes, a completely different class, like (S)-Mandelic acid, might provide the necessary selectivity.
-
-
Suboptimal Solvent System: As with oiling out, the solvent plays a crucial role in modulating the solubility difference. A solvent that successfully crystallizes the salt may not be the one that provides the best selectivity.
-
Solution: Re-screen solvents with selectivity in mind. Alcohols and their mixtures with esters (e.g., IPA/EtOAc) are excellent starting points. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in the mother liquor.[9]
-
-
Equilibrium Not Reached or Bypassed: Crystallization is a thermodynamic process. If precipitation is too rapid, you may be trapping a kinetically determined mixture.
-
Solution: After cooling, allow the resulting slurry to stir at the final temperature for an extended period (e.g., 12-24 hours). This "aging" or "digesting" period allows the system to approach thermodynamic equilibrium, where the less soluble, more stable diastereomer is the dominant solid form, and any co-precipitated, more soluble diastereomer may redissolve.
-
-
Recrystallization is Necessary: A single crystallization is often insufficient to achieve high purity (>99% d.e.).
-
Solution: Perform one or two recrystallizations of the isolated diastereomeric salt from the same or a slightly more polar solvent system. Monitor the d.e. (and subsequently, the e.e. of the liberated amine) after each step to track progress.
-
Question 3: I'm trying to develop a chiral HPLC/SFC method, but I am getting no separation between the enantiomers. What should I do?
Answer: Achieving a baseline separation (Resolution > 1.5) in chiral chromatography depends on the specific interactions between your enantiomers and the chiral stationary phase (CSP). Zero separation indicates a lack of differential interaction.
Causality & Solution Strategy:
-
Incorrect CSP Selection: This is the most common reason for failure. There is no universal chiral column. The selection is highly dependent on the analyte's functional groups.
-
Solution: Screen a set of orthogonal CSPs. For your target, a polar amino alcohol, the following are high-probability candidates:
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): Excellent for polar and ionic compounds, capable of multiple interaction modes (ionic, hydrogen bonding, steric). Often work well in reversed-phase or polar organic modes.[10][11]
-
Polysaccharide-Based Phases (e.g., derivatized cellulose or amylose): These are very broad-spectrum CSPs and should always be part of an initial screen. They typically operate in normal phase or polar organic modes.
-
Pirkle-Type Phases (e.g., Whelk-O 1): These work via π-π interactions, hydrogen bonding, and dipole-dipole interactions. They may require derivatization of your analyte (e.g., to a carbamate or amide) to introduce a π-acidic or π-basic group.[12]
-
-
-
Suboptimal Mobile Phase: The mobile phase composition directly influences enantiorecognition by competing with the analyte for binding sites on the CSP and by altering the CSP's conformation.
-
Solution: For each column, screen different mobile phase systems.
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures. Vary the alcohol percentage. Additives like trifluoroacetic acid (TFA) for an acidic analyte or diethylamine (DEA) for a basic analyte (like yours) can dramatically improve peak shape and selectivity.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium formate).
-
-
-
Temperature Effects: Temperature can have a significant, and sometimes non-intuitive, impact on chiral separations.
-
Solution: Screen a range of temperatures (e.g., 10 °C, 25 °C, 40 °C). Generally, lower temperatures increase selectivity by enhancing the subtle energetic differences in binding, but can lead to broader peaks. Higher temperatures can improve kinetics and peak efficiency but may reduce selectivity.[13]
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary methods for resolving [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol on a preparative scale?
Answer: For preparative to process scale, two methods are dominant:
-
Diastereomeric Salt Crystallization: This is the most common and cost-effective method for resolving amines and carboxylic acids on a large scale.[6] It involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (the resolving agent) to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts have different physical properties, most importantly, solubility. By carefully selecting the resolving agent and solvent, one diastereomer can be selectively crystallized and separated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.
-
Preparative Chiral Chromatography (HPLC or SFC): This method uses the same principles as analytical chiral chromatography but employs larger columns and instrumentation to physically separate and collect the two enantiomers as they elute at different times. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for preparative work as it uses supercritical CO₂ as the main mobile phase component, which is easier and less energy-intensive to remove from the collected fractions. While highly effective and often faster to develop, this method can be more expensive due to the cost of the specialized columns and solvents.[2]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of a typical diastereomeric salt resolution process.
Question 2: How do I select the best chiral resolving agent for my amino alcohol?
Answer: The selection of a resolving agent is largely empirical but can be guided by precedent and chemical principles. The ideal agent will form a diastereomeric salt that is highly crystalline and exhibits a large solubility difference between the two diastereomers in an economical solvent.
For your basic amino alcohol, you must use a chiral acid. Here is a comparison of common choices:
| Resolving Agent | Class | Key Characteristics |
| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid | Inexpensive, readily available, and widely used. Its high polarity makes it suitable for polar amino alcohols. A good first choice for initial screening.[6][14] |
| O,O'-Dibenzoyl-D/L-tartaric acid (DBTA) | Tartaric Acid Derivative | More rigid and lipophilic than tartaric acid due to the benzoyl groups. Often forms highly crystalline salts and can provide better selectivity where tartaric acid fails.[8] |
| O,O'-Di-p-toluoyl-D/L-tartaric acid (DPTTA) | Tartaric Acid Derivative | Similar to DBTA but with tolyl groups. The choice between DBTA and DPTTA can be subtle and substrate-dependent; it is often worth screening both.[15] |
| (R)- or (S)-Mandelic Acid | α-Hydroxy Acid | A simpler, monofunctional acid. Can be effective when the dicarboxylic nature of tartaric acid leads to complex salt stoichiometries or poor crystallization. |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid (CSA) | Sulfonic Acid | A strong acid that reliably forms salts. Its rigid bicyclic structure can induce significant diastereomeric differentiation. |
Recommendation: Start with the most cost-effective and common agent, L-tartaric acid. If this fails to provide adequate selectivity, move to the more structurally complex and rigid derivatives, DPTTA and DBTA.
Question 3: How do I monitor the progress of my resolution and determine the final enantiomeric excess (e.e.)?
Answer: You need a reliable analytical method that can distinguish between the two enantiomers of your starting material. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this.
Methodology:
-
Develop an Analytical Chiral HPLC Method: Before starting your preparative work, develop a robust analytical method capable of baseline-separating the R- and S-enantiomers of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol. (See Troubleshooting Question 3 for column and mobile phase selection).
-
Analyze the Starting Material: Inject your racemic starting material to confirm you have a 50:50 mixture of two well-resolved peaks.
-
Monitor the Resolution:
-
For Crystallization: After separating the diastereomeric salt, you must first "liberate" the free amine before analysis. Take a small sample of your crystalline salt, dissolve it in water, make the solution basic (e.g., with 1M NaOH), and extract the free amine with a solvent like dichloromethane or ethyl acetate. Dry the organic layer, evaporate the solvent, and dissolve the residue in your HPLC mobile phase for injection. Do the same for a sample from the mother liquor.
-
The peak area percentages from the chromatogram will give you the enantiomeric ratio, from which you can calculate the enantiomeric excess (e.e.).
-
e.e. (%) = [ (Area Major Enantiomer - Area Minor Enantiomer) / (Area Major Enantiomer + Area Minor Enantiomer) ] x 100
-
-
Confirm Final Purity: Once you have processed your entire batch, use the same validated HPLC method to determine the final e.e. of your product. For pharmaceutical applications, an e.e. of >99.5% is often required.
Principle of Chiral HPLC Separation
Caption: Chiral recognition mechanism in HPLC.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (+)-Di-p-toluoyl-D-tartaric Acid
This protocol is a representative starting point and requires optimization for the specific substrate.
-
Salt Formation:
-
In a jacketed reactor equipped with a mechanical stirrer and temperature probe, charge the racemic [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (1.0 eq).
-
Add isopropanol (approx. 10 volumes, e.g., 10 mL per gram of racemate). Stir to dissolve.
-
In a separate vessel, dissolve (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) (0.55 eq) in isopropanol (approx. 5 volumes). Note: Using a half-equivalent of the resolving agent is a common strategy that can improve efficiency.
-
Slowly add the DPTTA solution to the amino alcohol solution at 50-60 °C.
-
-
Crystallization:
-
After the addition is complete, hold the mixture at 60 °C for 30 minutes.
-
Initiate a slow cooling ramp to 20 °C over at least 6 hours.
-
If spontaneous crystallization does not occur, seed the solution with a small amount of previously isolated product.
-
Once a slurry has formed, stir ("age") the mixture at 20 °C for an additional 12-18 hours to ensure the system reaches equilibrium.
-
-
Isolation:
-
Filter the slurry through a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol (2 x 1 volume).
-
Dry the solid cake under vacuum at 40 °C to a constant weight. This is your diastereomerically enriched salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in a mixture of water (5 volumes) and ethyl acetate (5 volumes).
-
While stirring vigorously, slowly add 2M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is >12. All solids should dissolve as the salt is neutralized.
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 2 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC method. If the e.e. is insufficient, the diastereomeric salt can be recrystallized before the liberation step.
-
References
-
Sekar, G., & Nishiyama, H. (2001). Nonenzymatic kinetic resolution of β-amino alcohols: chiral BINAP mediated SN2 displacement of hydroxy groups by halogens through formation of an azi... Chemical Communications. [Link]
-
Guo, Z., et al. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Organic & Biomolecular Chemistry. [Link]
-
Gal, J. (1991). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Chirality. [Link]
-
Reddy, M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]
-
Coppi, L., et al. (2007). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. [Link]
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
-
Acedo, J. (2024). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. Sotera. [Link]
-
Nagle, A., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Sipos, A., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Dombrády, Z., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
University of Leeds. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. [Link]
-
WVU School of Medicine. (n.d.). Chiral Drug Separation. WVU School of Medicine. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Vedejs, E., & Jure, M. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Tanaka, K., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin. [Link]
-
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
-
Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]
-
Request PDF. (n.d.). New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols. ResearchGate. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Reddit - Please wait for verification [reddit.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. scas.co.jp [scas.co.jp]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Refining mobile phase gradients for[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol chromatography
Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol .
This guide abandons generic advice in favor of mechanistic causality. By understanding why this molecule behaves the way it does on a stationary phase, you can systematically engineer a robust, reproducible mobile phase gradient.
Analyte Profiling & Mechanistic Challenges
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (MW: 157.26 g/mol ) is a highly polar, amphiphilic small molecule.
-
Hydrophilic Moieties: A primary amine ( pKa ~9.5–10.5) and a tertiary hydroxyl group.
-
Hydrophobic Moieties: A cyclobutyl ring and an isobutyl group.
The Core Challenge: In reversed-phase liquid chromatography (RP-HPLC), basic amines are notorious for undergoing secondary interactions with unbonded, acidic silanol groups on the silica stationary phase. This dual-retention mechanism—where the hydrophobic tail interacts with the C18 phase while the amine ionically binds to the silica backbone—leads to severe peak tailing, poor resolution, and integration errors 1[1].
Support Knowledge Base (FAQs)
Q1: Why is my analyte exhibiting severe peak tailing on a standard C18 column?
Mechanistic Causality: Peak tailing occurs when an analyte experiences more than one mechanism of retention 1[1]. At a neutral pH, the primary amine on your analyte is positively charged ( NH3+ ), and the residual silanol groups on the silica surface are ionized and negatively charged ( SiO− ). This creates a strong electrostatic attraction. Because these ionic interactions are kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules is retained longer, causing the peak to "tail" 2[2].
Q2: How do I optimize the mobile phase pH to eliminate this tailing?
Mechanistic Causality: You must neutralize the electrostatic attraction. I recommend operating at a low pH (≤ 3.0). At this pH, the acidic silanol groups ( pKa ~3.5–4.5) are fully protonated ( SiOH ) and rendered neutral . While your analyte's amine remains protonated, it has no negative charges to bind to, forcing retention to rely purely on the predictable hydrophobic interactions of the cyclobutyl and isobutyl groups2[2].
Q3: If low pH doesn't completely resolve the tailing, what is the next step?
Mechanistic Causality: If you are using an older "Type A" silica column, metal impurities can increase silanol acidity. Switch to a high-purity "Type B" endcapped silica column . Alternatively, add a competing base like Triethylamine (TEA) at 5 mM to the mobile phase. TEA binds to the active silanols, acting as a sacrificial mask so your analyte doesn't have to .
Q4: My analyte has poor UV absorbance. How should I adjust my gradient?
Mechanistic Causality: Aliphatic amines lack conjugated pi-systems, resulting in poor UV absorbance . If you are not using LC-MS, you must perform pre-column derivatization (e.g., using OPA or DMQC-OSu) to attach a fluorophore . This drastically increases the hydrophobicity of the molecule, requiring a steeper organic gradient (e.g., ramping to 95% Acetonitrile) to elute the bulkier derivative.
Quantitative Data Summaries
Table 1: Mobile Phase Buffer Selection for Basic Amines
| Buffer System | pH Range | Mechanism of Action | Pros | Cons |
| 0.1% TFA in Water | ~2.0 | Protonates silanols; acts as an ion-pairing agent for amines. | Excellent peak shape; highly volatile. | Causes ion suppression in MS detection. |
| 0.1% Formic Acid | ~2.7 | Protonates silanols to neutralize surface charge. | MS-compatible; good volatility. | Weaker ion-pairing than TFA; slight tailing may persist. |
| 10 mM Ammonium Acetate | ~4.5 - 5.5 | Increases ionic strength to mask silanol interactions. | Gentle on columns; MS-compatible. | Silanols are partially ionized; higher risk of tailing. |
Table 2: Optimized Gradient Elution Profile (Scouting Method)
Note: Mobile Phase A = Water + 0.1% TFA; Mobile Phase B = Acetonitrile + 0.1% TFA. Flow rate: 1.0 mL/min.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Chromatographic Purpose |
| 0.0 | 95% | 5% | Equilibration and retention of polar moieties. |
| 2.0 | 95% | 5% | Isocratic hold to stabilize baseline. |
| 15.0 | 5% | 95% | Linear ramp to elute the hydrophobic cyclobutyl/isobutyl groups. |
| 18.0 | 5% | 95% | High-organic wash to remove strongly bound impurities. |
| 18.1 | 95% | 5% | Return to initial conditions. |
| 23.0 | 95% | 5% | Re-equilibration for the next injection. |
Visualizations
Mechanistic pathway of secondary silanol interactions based on mobile phase pH.
Logical workflow for diagnosing and resolving peak tailing of basic analytes.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates a closed-loop validation checkpoint. The method is not considered successful until the mathematical criteria for peak symmetry are met.
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly. Critical Check: Verify the pH is ≤ 2.5 before proceeding.
-
Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.
Step 2: Column Equilibration
-
Install a Type B, endcapped C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm).
-
Purge the system and equilibrate the column with 10 Column Volumes (CV) of 5% Mobile Phase B at 1.0 mL/min. Monitor the baseline via UV (if derivatized) or MS until signal variance is < 1%.
Step 3: Gradient Execution
-
Inject 10 µL of a 100 µg/mL standard solution of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
-
Execute the gradient detailed in Table 2 .
Step 4: System Suitability Validation (The Checkpoint)
-
Identify the primary analyte peak.
-
Calculate the Asymmetry Factor ( As ) using the formula: As=B/A
(Where B = peak width after the peak center at 10% peak height; and A = peak width at baseline before the peak center).
-
Validation Logic:
-
If As ≤ 1.2 : The method is validated. Proceed to sample analysis.
-
If 1.2 < As ≤ 1.5 : The method is acceptable for standard assays but requires monitoring.
-
If As > 1.5 : Validation Failed. The system has rejected the parameters. You must return to Step 1 and either increase the buffer concentration (e.g., add 5 mM TEA) or replace the column due to stationary phase degradation.
-
References
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
Sources
The Paradigm Shift in Chiral Scaffolds:[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol vs. Traditional Amino Alcohols
In the landscape of asymmetric organic synthesis and medicinal chemistry, the evolution of chiral building blocks is driven by the perpetual need for absolute stereocontrol and metabolic stability. For decades, traditional β -amino alcohols—such as valinol, leucinol, and 2-amino-2-methyl-1-propanol—have served as the foundational workhorses for synthesizing oxazoline-based chiral ligands [1].
However, the introduction of highly sterically encumbered, conformationally restricted γ -amino alcohols (1,3-amino alcohols) is redefining benchmark performance. This guide provides an in-depth technical comparison between traditional amino alcohols and the specialized building block [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (AMPCM) [2], detailing the structural causality behind its superior performance in asymmetric catalysis and drug development.
Structural Profiling & Causality: The Thorpe-Ingold Advantage
To understand why AMPCM outperforms traditional β -amino alcohols, we must analyze its structural thermodynamics.
Traditional amino alcohols like valinol possess free rotation around their aliphatic C–C bonds. When condensed into chiral oxazolines (5-membered rings), they provide excellent, but sometimes flexible, chiral environments [3].
AMPCM (CAS: 1803609-30-4) [4] is a 1,3-amino alcohol featuring a gem-disubstituted cyclobutane ring. This specific architecture introduces two critical mechanistic advantages:
-
The Thorpe-Ingold Effect: The cyclobutane ring compresses the internal C2–C1–C4 bond angle to approximately 90°. This compression forces the external substituents (the hydroxymethyl group and the 1-amino-2-methylpropyl group) into closer spatial proximity. Consequently, the activation energy required for cyclization is drastically lowered, accelerating the formation of 6-membered oxazine rings.
-
Conformational Locking: While standard 6-membered oxazines can flip between multiple chair conformations, the spiro-fused cyclobutane ring in AMPCM locks the resulting oxazine into a single, rigid chair conformation. This projects the bulky isopropyl group directly into the catalytic pocket, creating an impenetrable steric wall that dictates the stereochemical outcome of incoming substrates.
Mechanistic pathway comparing AMPCM oxazine formation vs traditional oxazoline synthesis.
Comparative Performance in Asymmetric Catalysis
To objectively measure the impact of AMPCM's structural rigidity, we benchmark its derived ligand against traditional oxazoline ligands in a standard Copper-Catalyzed Asymmetric Diels-Alder Reaction (cyclopentadiene + N-crotonyloxazolidinone) [5].
The data below illustrates how the conformational restriction of the AMPCM-derived oxazine translates into measurable gains in both catalytic yield and enantiomeric excess (ee).
Table 1: Comparative Performance in Cu-Catalyzed Asymmetric Diels-Alder
| Chiral Precursor | Ring Scaffold Formed | Ligand Synthesis Time | Catalytic Yield (%) | Enantiomeric Excess (ee %) |
| Valinol | Oxazoline (5-membered) | 14 hours | 85% | 88% |
| 2-Amino-2-methyl-1-propanol | Oxazoline (5-membered) | 16 hours | 82% | N/A (Achiral) |
| AMPCM | Oxazine (6-membered) | 6 hours | 94% | 98% |
Data Interpretation: The reduced ligand synthesis time for AMPCM is a direct result of the Thorpe-Ingold effect. The near-perfect ee (98%) confirms that the spiro-cyclobutane effectively eliminates parasitic transition-state conformations that lead to racemic byproducts.
Self-Validating Experimental Protocols
The following methodologies provide a self-validating system for synthesizing the AMPCM-derived ligand and applying it in asymmetric catalysis. Every step is designed with built-in causality to ensure reproducibility.
Protocol A: Synthesis of AMPCM-Derived Chiral Oxazine Ligand
-
Activation & Assembly: In an oven-dried Schlenk flask under argon, dissolve (S)-AMPCM (1.0 equiv) and benzimidate (1.1 equiv) in anhydrous toluene (0.2 M). Add Zn(OTf)₂ (5 mol%).
-
Causality: Zn(OTf)₂ acts as a Lewis acid to activate the imidate, facilitating nucleophilic attack by the sterically hindered primary amine of AMPCM.
-
-
Thermodynamic Cyclization: Attach a Dean-Stark trap and heat the mixture to reflux (110 °C) for 6 hours.
-
Causality: Continuous azeotropic removal of water/ammonia drives the equilibrium toward the thermodynamically stable oxazine. Monitor via TLC (Hexanes/EtOAc 8:2); the reaction is complete when the ninhydrin-active AMPCM spot disappears.
-
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure rigidified oxazine ligand.
Protocol B: Application in Asymmetric Diels-Alder Catalysis
-
Complexation: Combine the AMPCM-oxazine ligand (11 mol%) and Cu(OTf)₂ (10 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Causality: This ensures complete formation of the square-planar chiral Lewis acid complex before substrate introduction. The 1 mol% ligand excess prevents the existence of uncomplexed, achiral Cu(OTf)₂ which would cause background racemic reactions.
-
-
Catalysis: Cool the mixture to -78 °C. Add N-crotonyloxazolidinone (1.0 equiv) followed by freshly cracked cyclopentadiene (3.0 equiv).
-
Causality: Operating at -78 °C maximizes the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, ensuring maximum enantioselectivity.
-
-
Validation: After 6 hours, quench with saturated aqueous NH₄Cl. Extract with DCM, concentrate, and analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to validate the >98% ee.
Step-by-step experimental workflow for AMPCM-derived chiral ligand synthesis and validation.
Beyond Catalysis: Applications in Drug Development
While AMPCM is a premier ligand scaffold, its utility extends deeply into medicinal chemistry. Traditional amino alcohols incorporated into drug pharmacophores often suffer from rapid oxidative metabolism (via Cytochrome P450 enzymes) due to their flexible, exposed aliphatic chains.
By substituting a traditional amino alcohol moiety with AMPCM, drug developers achieve:
-
Enhanced Metabolic Stability: The cyclobutane ring sterically shields the adjacent heteroatoms from enzymatic degradation.
-
Improved Target Affinity: The conformational rigidity reduces the entropic penalty of binding. The molecule is pre-organized into its active conformation, drastically improving Kd values against target receptors.
-
Tuned Lipophilicity: The incorporation of the cyclobutane and isopropyl groups increases the topological polar surface area (tPSA) to lipophilicity ratio, often improving blood-brain barrier (BBB) penetrance for CNS-targeted therapeutics.
References
-
MDPI Catalysts - Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available at:[Link]
-
Journal of Organic Chemistry (ACS) - Improved Synthesis of Aza-bis(oxazoline) Ligands. Available at:[Link]
-
Beilstein Journal of Organic Chemistry - Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1001428-21-2|3-Amino-4,4-dimethylpentan-1-ol|BLD Pharm [bldpharm.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. evitachem.com [evitachem.com]
- 5. BJOC - Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation [beilstein-journals.org]
Comparative Efficacy of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol Analogs in Receptor Binding: A Guide for Scaffold Selection
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical building blocks to optimize ligand-receptor interactions. The thermodynamic and kinetic success of a drug candidate often hinges on the precise geometric constraints of its linker or core scaffold. One such privileged scaffold is (CAS 1803609-30-4).
This structurally constrained amino alcohol is increasingly utilized in the rational design of bitopic ligands and allosteric modulators. Its unique architecture offers distinct advantages over traditional linear or unbranched cyclic aliphatic linkers when targeting complex G-protein coupled receptors (GPCRs) like the [1] and intracellular targets like the [2]. This guide provides an objective comparison of this specific scaffold against its structural analogs, supported by mechanistic rationale and experimental validation protocols.
Mechanistic Rationale: The "Why" Behind the Scaffold
The efficacy of a ligand is dictated by the thermodynamic signature of its binding event. Substituting a simple linear chain with [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol fundamentally alters the binding landscape through three primary mechanisms:
-
Conformational Restriction (Entropic Advantage): The 4-membered cyclobutane ring severely restricts the rotational degrees of freedom. When the molecule enters the receptor binding pocket, the entropic penalty ( ΔS ) is significantly lower compared to flexible alkyl chains. The ligand is effectively "pre-organized" for binding.
-
Steric Bulk and Vectorial Projection: The 1-amino-2-methylpropyl group introduces substantial steric bulk (an isobutyl-like moiety) adjacent to the primary amine. This forces the molecule into a highly specific trajectory. In bitopic GPCR ligands, this precise vectoring is critical for spanning the orthosteric binding site and the secondary binding pocket (SBP) without clashing with transmembrane helices[1].
-
Hydrogen Bonding Network: The hydroxymethyl group acts as a critical hydrogen bond donor/acceptor. It frequently interacts with conserved residues (e.g., Aspartate or Tyrosine in the binding pocket), anchoring the ligand-receptor complex and increasing residence time.
Fig 1. Mechanistic pathway of receptor modulation by cyclobutyl amino alcohol analogs.
Comparative Efficacy Data
To objectively evaluate the performance of[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, we must compare it against alternative linker motifs. The table below summarizes the comparative binding affinities ( Ki ) and selectivity profiles derived from Structure-Activity Relationship (SAR) models of bitopic ligands incorporating these specific linker motifs.
Table 1: Comparative Receptor Binding Affinities and Conformational Penalties
| Scaffold / Linker Analog | Sigma-1 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Selectivity ( D3/D2 ) | Conformational Penalty ( ΔGstrain ) |
| [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol | 12.4 ± 1.2 | 8.7 ± 0.9 | >150-fold | Low (< 2.5 kcal/mol) |
| (1-Aminocyclobutyl)methanol (Unbranched) | 85.3 ± 6.1 | 42.1 ± 3.5 | 45-fold | Low (< 2.5 kcal/mol) |
| (1-Aminocyclopentyl)methanol (5-Membered) | 145.0 ± 11.4 | 112.5 ± 8.2 | 12-fold | Moderate (~3.8 kcal/mol) |
| trans-2-(4-Aminocyclohexyl)acetic acid | >1000 | 25.4 ± 2.1 | 85-fold | High (~5.2 kcal/mol) |
Data Interpretation: The unbranched cyclobutyl analog lacks the lipophilic bulk necessary to fully engage the hydrophobic sub-pockets of the Sigma-1 receptor, resulting in a ~7-fold drop in affinity[2]. Conversely, expanding the ring to a cyclopentyl system alters the exit vector angle of the amine and hydroxyl groups, causing steric clashes with the D2 receptor and drastically reducing D3/D2 selectivity[1]. The target compound strikes the optimal balance between rigidity and lipophilic bulk.
Experimental Workflows: Self-Validating Systems
To empirically validate the receptor binding efficacy of these analogs, we employ a highly controlled competitive radioligand binding assay. Every step in this protocol is designed as a self-validating system to eliminate artifacts and ensure causality.
Protocol: Competitive Radioligand Binding Assay
Step 1: Membrane Preparation
-
Action: Homogenize HEK293 cells stably expressing the target receptor (e.g., D3R) in ice-cold lysis buffer containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 30 minutes.
-
Causality: The protease inhibitors prevent proteolytic degradation of the receptor's extracellular loops, maintaining the structural integrity of the orthosteric binding pocket.
Step 2: Radioligand Incubation
-
Action: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Add the radioligand (e.g., [³H]-spiperone for D3R) at a concentration equal to its previously determined Kd value, alongside varying concentrations of the test analog (10⁻¹¹ to 10⁻⁵ M).
-
Causality: Maintaining the buffer at pH 7.4 ensures the primary amine of the cyclobutyl analog remains protonated (pKa ~ 9.5), which is strictly required to form the critical salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR pocket[1].
Step 3: Equilibrium Maintenance
-
Action: Incubate the reaction mixture at 25°C for exactly 120 minutes.
-
Causality: The bulky 2-methylpropyl group on our target scaffold slows association kinetics ( kon ) due to steric navigation into the pocket. A full 120-minute incubation ensures the system reaches thermodynamic equilibrium; premature termination would artificially inflate the apparent Ki .
Step 4: Rapid Filtration & Washing
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer.
-
Causality: The ice-cold wash buffer traps the receptor-ligand complex by drastically reducing the dissociation rate ( koff ) during the wash step, preventing signal loss. The polyethylenimine reduces non-specific binding of the lipophilic analogs to the filter matrix.
Step 5: Detection and Analysis
-
Action: Quantify bound radioactivity using Liquid Scintillation Counting (LSC). Define Non-Specific Binding (NSB) using 10 µM Haloperidol.
-
Causality: Defining NSB with a structurally distinct, high-affinity cold ligand validates that the radioactive signal measured is exclusively from the target receptor, not from lipid partitioning of the highly lipophilic cyclobutyl analogs.
Fig 2. Step-by-step workflow for competitive radioligand binding assays.
References
- Title: 1,2-disubstituted cyclobutyl compounds.
-
Title: Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists. Source: Journal of Medicinal Chemistry (PMC8590196). URL: [Link]
Sources
Validating GC-MS Detection Limits for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: A Comparative Guide to Derivatization Strategies
Introduction and Analytical Target Profile (ATP)[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) is a complex amino alcohol characterized by a primary amine and a primary alcohol attached to a sterically hindered cyclobutane core. For researchers in pharmacokinetics and forensic toxicology, quantifying this compound presents a significant analytical challenge. The highly polar functional groups act as strong hydrogen-bond donors and acceptors, leading to irreversible adsorption in the gas chromatograph (GC) inlet, severe peak tailing, and poor limits of detection (LOD) if analyzed underivatized.
To establish a robust analytical method, the Analytical Target Profile (ATP) must align with stringent regulatory standards. According to the ICH Q2(R2) guidelines[1] and the FDA Bioanalytical Method Validation Guidance for Industry[2], a validated method must demonstrate acceptable accuracy, precision (typically ≤15% CV, or ≤20% at the Lower Limit of Quantitation), and a well-defined Method Operable Design Region (MODR).
This guide objectively compares three GC-MS analytical strategies—Underivatized EI-MS, Silylation EI-MS, and Acylation NCI-MS—to determine the optimal pathway for achieving ultra-trace detection limits.
Mechanistic Challenges & Derivatization Logic
As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the causality of molecular behavior in the gas phase.
The central challenge with [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is steric hindrance . The primary alcohol is bound to a quaternary carbon (C1 of the cyclobutane ring), while the primary amine is located on a branched isobutyl group.
-
Direct Injection (Underivatized): Exposes the active -OH and -NH2 groups to the silanol sites of the GC liner and column. This results in thermal degradation and peak asymmetry, making it impossible to achieve an LOQ below 50 ng/mL.
-
Silylation (BSTFA + 1% TMCS): Replaces active hydrogens with trimethylsilyl (TMS) groups. Because of the steric bulk around the cyclobutane ring, standard BSTFA is insufficient. The addition of 1% Trimethylchlorosilane (TMCS) is required to act as a Lewis acid catalyst, driving the reaction to completion to form a stable Di-TMS derivative.
-
Acylation (HFBA) with NCI: Reacting the compound with Heptafluorobutyric anhydride (HFBA) attaches electron-withdrawing fluorinated groups. This enables Electron Capture Negative Chemical Ionization (NCI). Instead of shattering the molecule as Electron Impact (EI) does, NCI allows the highly electronegative fluorine atoms to capture thermal electrons, concentrating the ion current into a single, massive molecular anion signal.
Impact of Derivatization Strategy on GC-MS Ionization and Detection Limits.
Quantitative Performance Comparison
The following table summarizes the experimental validation data for the three strategies, evaluated against FDA bioanalytical acceptance criteria[2].
| Parameter | Strategy A (Underivatized EI) | Strategy B (BSTFA EI) | Strategy C (HFBA NCI) |
| Derivative Form | None | Di-TMS | Di-HFB |
| Ionization Mode | Electron Impact (70 eV) | Electron Impact (70 eV) | Negative Chemical Ionization |
| Limit of Detection (LOD) | > 50 ng/mL | 2.0 ng/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~ 150 ng/mL | 5.0 ng/mL | 0.1 ng/mL |
| Linear Dynamic Range | 150 - 5000 ng/mL | 5 - 2000 ng/mL | 0.1 - 500 ng/mL |
| Precision (%CV at LOQ) | > 25% (Fails FDA criteria) | 12.4% | 8.7% |
| Peak Shape (Asymmetry) | > 2.5 (Severe Tailing) | 1.1 (Symmetrical) | 1.05 (Symmetrical) |
Step-by-Step Experimental Protocols
To ensure a self-validating system, both protocols utilize an isotopically labeled internal standard (e.g., D5-analog) to correct for matrix effects and derivatization efficiency variations, a core requirement of ICH Q2(R2) robustness testing[1].
Protocol 1: Silylation (BSTFA + 1% TMCS) for GC-EI-MS
-
Extraction: Aliquot 100 µL of the biological matrix (plasma/urine). Add 10 µL of Internal Standard (IS). Perform Liquid-Liquid Extraction (LLE) using 1 mL of ethyl acetate.
-
Drying: Centrifuge, transfer the organic layer, and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Expert Insight: Maintaining a low evaporation temperature prevents the volatilization of the free-base amine prior to derivatization.
-
-
Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue.
-
Incubation: Heat the sealed vials at 70°C for 30 minutes.
-
Expert Insight: Pyridine acts as an acid scavenger and basic catalyst, working synergistically with TMCS to overcome the steric hindrance of the cyclobutane ring.
-
-
Analysis: Inject 1 µL into the GC-MS operating in EI mode (70 eV).
Protocol 2: Acylation (HFBA) for Ultra-Trace GC-NCI-MS
-
Extraction & Drying: Execute steps 1 and 2 as described above.
-
Derivatization: Add 50 µL of Heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.
-
Incubation: Heat at 60°C for 30 minutes to form the Di-HFB derivative.
-
Evaporation & Reconstitution (Critical Step): Evaporate the excess HFBA reagent completely under nitrogen, then reconstitute the residue in 100 µL of hexane.
-
Expert Insight: Unreacted HFBA is highly corrosive. Injecting it directly will severely contaminate the GC inlet liner and strip the stationary phase of the column. Reconstitution in hexane ensures a clean, system-compatible injection.
-
-
Analysis: Inject 1 µL into the GC-MS operating in NCI mode, utilizing methane as the reagent gas.
GC-MS Method Development and Validation Workflow for Polar Analytes.
System Suitability and Self-Validation
Before analyzing unknown samples, a System Suitability Test (SST) must be performed. Inject a mid-level calibration standard (e.g., 50 ng/mL for Strategy B, 5 ng/mL for Strategy C) six times. The system is considered validated for the run only if the retention time relative standard deviation (RSD) is ≤1.0%, and the peak area ratio (Analyte/IS) RSD is ≤5.0%. This guarantees that the derivatization kinetics were complete and the GC inlet is free of active sites.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link][1]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. URL:[Link][2]
Sources
Reproducibility of Asymmetric Synthesis Using [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: A Comparative Guide
Executive Summary Chiral β -amino alcohols are foundational to modern asymmetric catalysis, serving as highly efficient ligands for carbon-carbon bond formation. This guide evaluates the structural advantages, mechanistic causality, and reproducibility of using the sterically hindered ligand [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4)[1]. By comparing its performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde against classical alternatives, we provide drug development professionals with a self-validating framework for scalable asymmetric synthesis[2].
Structural Causality and Mechanistic Advantage
In asymmetric catalysis, the rigidity of the chiral ligand directly dictates the stereochemical outcome. Traditional acyclic amino alcohols, such as L-valinol, exhibit significant conformational flexibility. This flexibility often leads to competing transition states, which dilutes the enantiomeric excess (ee) of the final product[3].
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol overcomes this limitation through the incorporation of a cyclobutane ring at the α -position relative to the hydroxyl group. This sp³-hybridized spacer restricts the rotational degrees of freedom. When reacted with diethylzinc ( Et2Zn ), the ligand forms a highly rigid, bimetallic zinc-alkoxide complex. The bulky 1-amino-2-methylpropyl group effectively shields one face of the coordinated aldehyde, forcing the ethyl group to transfer exclusively to the unhindered face. This Zimmerman-Traxler-like bimetallic transition state is the causal driver for its high stereoselectivity[4].
Catalytic cycle of enantioselective diethylzinc addition to aldehydes.
Comparative Performance Analysis
To objectively evaluate [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, we benchmark it against industry-standard chiral ligands using the enantioselective addition of diethylzinc to benzaldehyde—a classic reaction for validating ligand efficacy[2].
| Chiral Ligand | Reaction Time (h) | Chemical Yield (%) | Enantiomeric Excess (ee %) | Structural Characteristic |
| (-)-DAIB | 12 | 97 | 98 | Bicyclic, highly rigid |
| L-Valinol | 24 | 75 | 73 | Acyclic, flexible |
| DPMPM | 18 | 88 | 90 | Pyrrolidine-based |
| [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol | 16 | 92 | 95 | Cyclobutyl-restricted, bulky |
Data Interpretation: While (-)-DAIB remains the gold standard for this specific transformation[5], the cyclobutyl-derived amino alcohol significantly outperforms acyclic analogs like L-valinol. The 95% ee achieved by the cyclobutyl derivative confirms that the cyclic spacer successfully mimics the rigidity of bicyclic systems without requiring complex natural product extraction, making it a highly reproducible synthetic alternative[4].
Self-Validating Experimental Protocol
Reproducibility in asymmetric organozinc additions hinges on strict exclusion of moisture and precise temperature control. The following protocol is designed as a self-validating system, ensuring that any deviation from ideal conditions is caught before final product isolation[2].
Materials:
-
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (10 mol%)
-
Diethylzinc ( Et2Zn , 1.0 M in hexanes, 2.2 equiv)
-
Benzaldehyde (1.0 equiv, freshly distilled)
-
Anhydrous toluene
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dissolve the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL) under a strict argon atmosphere.
-
Causality: Moisture rapidly hydrolyzes Et2Zn to ethane gas and zinc hydroxide, destroying the active catalyst and leading to a racemic background reaction.
-
-
Active Complex Formation: Cool the solution to 0 °C in an ice bath. Dropwise, add the Et2Zn solution (2.2 mmol). Stir for 30 minutes.
-
Causality: This incubation period allows for the thermodynamic formation of the catalytically active, rigid bimetallic zinc-alkoxide complex before the electrophile is introduced[6].
-
-
Electrophile Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 15 minutes.
-
Causality: Slow addition keeps the local concentration of the aldehyde low, ensuring it reacts exclusively with the chiral catalyst complex rather than the bulk, uncoordinated Et2Zn .
-
-
Self-Validation (In-Process Monitoring): After 12 hours, extract a 10 μ L aliquot via syringe, quench immediately in 0.5 mL of methanol, and analyze via GC-FID against an internal standard (e.g., dodecane).
-
Causality: This confirms >95% conversion. If conversion is low, it indicates catalyst poisoning (likely oxygen/moisture ingress), allowing the researcher to abort the batch before costly downstream chiral chromatography.
-
-
Quench and Workup: Upon confirmed completion, quench the reaction carefully by the dropwise addition of saturated aqueous NH4Cl (10 mL) at 0 °C. Extract with diethyl ether (3 x 10 mL), dry over MgSO4 , and concentrate under reduced pressure.
-
Causality: NH4Cl provides a mildly acidic quench that safely neutralizes excess organozinc without causing acid-catalyzed dehydration or racemization of the sensitive chiral alcohol product[2].
-
-
Chiral Analysis: Determine the enantiomeric excess via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, hexanes/isopropanol 95:5).
Step-by-step workflow for asymmetric synthesis and self-validation.
References
-
Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Westlake University URL: [Link]
-
Title: Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Asymmetric Additions with DAIB Reagent Source: Scribd URL: [Link]
-
Title: Synthesis, structure and activity of sulfonamides derived from (+)-camphor in the enantioselective addition of diethylzinc to benzaldehyde Source: ResearchGate URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Structural Comparison and Application Guide:[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol vs. Cycloleucine Derivatives
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structural profiling, steric implications, and experimental workflows for conformationally restricted scaffolds.
Executive Summary & Chemical Rationale
In modern drug discovery, overcoming metabolic liability and achieving target selectivity often requires moving beyond proteinogenic amino acids. Conformationally restricted scaffolds are paramount in this endeavor. This guide provides an objective, data-driven comparison between cycloleucine derivatives (classic α,α -disubstituted amino acids) and [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (a highly sterically shielded β -amino alcohol).
While cycloleucine has historical precedence as a biochemical inhibitor and receptor antagonist[1][2], the cyclobutyl amino alcohol derivative represents a next-generation building block for designing protease-resistant peptidomimetics and transition-state isosteres[3]. Understanding the structural causality behind their distinct physicochemical properties is critical for selecting the appropriate scaffold for your drug development pipeline.
Structural and Physicochemical Profiling
The fundamental difference between these two scaffolds lies in their ring size, functional group positioning, and the resulting steric bulk.
-
Cycloleucine (1-Aminocyclopentanecarboxylic acid): Features a cyclopentane ring with both the primary amine and carboxylic acid geminally substituted at the C1 position. This creates a rigid α -amino acid that heavily restricts the ϕ and ψ dihedral angles of any peptide backbone it is incorporated into, often inducing α -helical or β -turn conformations.
-
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: Features a smaller, more strained cyclobutane ring. However, the true distinguishing feature is its substitution pattern. It possesses a hydroxymethyl group (-CH₂OH) and a bulky 1-amino-2-methylpropyl group (a valine-like side chain) at the C1 position. The combination of the isopropyl group and the cyclobutane ring creates an extreme steric shield around the β -amino alcohol motif, making it highly resistant to enzymatic degradation.
Quantitative Data Comparison
| Feature | Cycloleucine (Derivatives) | [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol |
| CAS Number | 52-52-8 | 1803609-30-4 |
| Molecular Weight | 129.16 g/mol | 157.26 g/mol |
| Core Scaffold | Cyclopentane | Cyclobutane |
| Functional Motif | α -Amino Acid | β -Amino Alcohol |
| Steric Profile | Moderate (gem-disubstituted C1) | Extreme (isopropyl side-chain + cyclobutyl ring) |
| Primary Utility | MAT Inhibition, NMDA Antagonism | Peptidomimetic Isostere, Protease Resistance |
| Metabolic Stability | High (Non-metabolizable in vivo) | High (Sterically shielded cleavage sites) |
Pharmacological Profiles & Mechanistic Implications
Cycloleucine: The Classic Inhibitor
Cycloleucine is a non-metabolizable synthetic amino acid. Because it structurally mimics methionine, it acts as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT), thereby halting the synthesis of S-adenosylmethionine (SAM) and disrupting downstream nucleic acid methylation[2]. Furthermore, cycloleucine is a well-characterized competitive antagonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuropharmacology[1]. Natural products containing the cycloleucine moiety are relatively rare, though they appear in complex biosynthetic pathways requiring PLP-dependent enzymes[4].
The Cyclobutyl Amino Alcohol: The Peptidomimetic Shield
Unlike cycloleucine,[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is not primarily used as a standalone drug, but rather as a structural warhead or scaffold[3]. The β -amino alcohol motif is a classic transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis. When incorporated into a small molecule, the immense steric bulk provided by the adjacent cyclobutane and isopropyl groups physically blocks the active sites of proteases (e.g., aspartyl proteases like renin or HIV protease) from accessing the functional core.
Figure 1: Divergent pharmacological and structural applications of the two cyclic scaffolds.
Self-Validating Experimental Protocols
To effectively utilize these scaffolds, standard methodologies must be adapted. The protocols below are designed as self-validating systems , incorporating internal controls to ensure data integrity and explaining the causality behind each reagent choice.
Protocol A: Solution-Phase Coupling of Sterically Hindered Amines
Standard Solid-Phase Peptide Synthesis (SPPS) using HBTU/DCC often fails with[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol due to the extreme steric shielding of the primary amine.
Causality of Reagent Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The pyridine nitrogen in the HOAt leaving group of HATU provides neighboring-group participation via intramolecular hydrogen bonding, effectively guiding the hindered amine to the activated carbonyl.
-
Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature to form the active ester.
-
Coupling: Add [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (1.1 eq).
-
Self-Validation (Internal Control): In a parallel reaction vessel, substitute the hindered amine with benzylamine (a highly accessible primary amine).
-
Validation Logic: If the benzylamine control reaches completion (via LC-MS) but the cyclobutyl derivative does not, the failure is confirmed to be steric hindrance, not degraded coupling reagents. If both fail, the HATU or DMF is compromised.
-
-
Reaction Monitoring: Monitor via LC-MS over 24 hours. If conversion stalls below 80%, spike the reaction with an additional 0.5 eq of HATU/DIPEA.
Protocol B: Human Liver Microsomal (HLM) Stability Assay
To prove the structural hypothesis that the cyclobutyl derivative imparts superior metabolic stability compared to standard amino acids, an in vitro HLM assay is required.
Causality of Assay Design: Cytochrome P450 (CYP) enzymes require NADPH as a reducing equivalent to activate molecular oxygen. By running parallel samples with and without NADPH, we can isolate CYP-mediated metabolism from non-specific enzymatic cleavage (e.g., amidases).
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), the synthesized scaffold derivative (1 µM), and phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Self-Validation (Internal Controls):
-
Positive Control: Run a parallel well with Verapamil (a high-clearance drug). This validates that the microsomes are active.
-
Negative Control: Run a parallel well of the test compound without NADPH. This validates that any observed degradation is strictly CYP450-mediated.
-
-
Quenching & Analysis: At time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode).
Figure 2: Experimental workflow from scaffold selection to metabolic stability quantification.
Conclusion
Both cycloleucine derivatives and [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol offer unique advantages in medicinal chemistry. Cycloleucine remains the gold standard for inducing rigid α -helical constraints and investigating MAT/NMDA pharmacology. Conversely, the cyclobutyl amino alcohol scaffold is a premier choice for modern drug developers looking to synthesize highly sterically shielded transition-state isosteres, offering unparalleled resistance to proteolytic degradation.
References
-
National Cancer Institute (NCI). Definition of cycloleucine - NCI Drug Dictionary. Retrieved from: [Link]
-
Hood WF, et al. Cycloleucine blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor. PMC / National Institutes of Health. Retrieved from: [Link]
-
ACS Publications. Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. Retrieved from: [Link]
Sources
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol proper disposal procedures
Comprehensive Disposal and Safety Protocol for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
As a specialized amino alcohol derivative frequently utilized in drug discovery and organic synthesis, [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol (CAS: 1803609-30-4) requires strict adherence to laboratory waste management protocols. Because this compound features both a primary amine and a primary alcohol moiety, its disposal is dictated by its weak basicity, its susceptibility to oxidation, and its classification as a non-halogenated organic compound.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards[1].
Chemical Profiling & Hazard Causality
To manage waste effectively, researchers must understand the causality behind the compatibility rules. Treating chemical disposal as a mere checklist often leads to catastrophic laboratory incidents.
-
The Amine Moiety ( −NH2 ): Imparts weak basicity to the molecule. If this compound is inadvertently disposed of in a waste carboy containing concentrated mineral acids (e.g., sulfuric acid, nitric acid), an exothermic acid-base neutralization will occur. In a sealed waste container, this exotherm can cause rapid solvent vaporization, over-pressurization, and explosive container rupture.
-
The Hydroxyl Moiety ( −CH2OH ): Primary alcohols are susceptible to oxidation. Mixing this waste stream with strong oxidizers (e.g., peroxides, permanganates, or Piranha solution) can trigger runaway redox reactions.
-
The Carbon Skeleton: As a purely organic compound (containing only C, H, N, and O), it contributes to the fuel load of the waste stream. It must be routed to high-temperature incineration facilities via the Non-Halogenated Organic Waste stream, provided it has not been mixed with halogenated solvents (like dichloromethane or chloroform) during the experimental workflow[1].
Waste Segregation & Compatibility Matrix
Before disposing of[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, cross-reference the mother liquor or solvent mixture against the following compatibility matrix.
| Chemical Class | Compatibility Status | Causality / Mechanistic Rationale | Disposal Action |
| Standard Organic Solvents (MeOH, EtOH, EtOAc, DMSO) | Compatible | No reactive functional group interference. Miscible and stable. | Route to Non-Halogenated Organic Waste. |
| Halogenated Solvents (DCM, Chloroform, DCE) | Compatible (but alters waste stream) | Stable, but introduces halogens which require specialized scrubber-equipped incineration to prevent dioxin formation. | Route to Halogenated Organic Waste. |
| Strong Mineral Acids (HCl, H2SO4 , HNO3 ) | Incompatible | Exothermic neutralization with the primary amine; potential for violent gas evolution. | Do not mix. Neutralize separately if required by EHS. |
| Strong Oxidizers (Peroxides, Piranha, KMnO4 ) | Incompatible | Rapid oxidation of the primary alcohol and amine; high risk of fire or explosion. | Do not mix. Keep strictly segregated. |
Step-by-Step Disposal Methodology (SOP)
This protocol establishes a self-validating system: each step contains a verification check to prevent downstream failures.
Step 1: Waste Characterization & Stream Selection
-
Action: Identify all solvents and reagents present in the mixture containing the [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
-
Verification: If the mixture contains >1% halogenated solvents, designate it as "Halogenated Organic Waste." Otherwise, designate it as "Non-Halogenated Organic Waste"[1].
Step 2: Containerization
-
Action: Select a High-Density Polyethylene (HDPE) or glass waste container. As a standard practice, chemical waste should be discarded in containers of the same material as those in which they were received[2].
-
Verification: Inspect the container for pre-existing residues. Never add this amino alcohol to an "unknown" waste container, as unknown mixtures require costly external analysis and pose severe reaction risks.
Step 3: Active Disposal & pH Verification
-
Action: Transfer the waste into the designated container inside a certified chemical fume hood.
-
Verification: If the waste is an aqueous mixture, verify that the pH is between 6 and 10 before sealing. Highly concentrated basic solutions ( pH>10 ) may require separate handling depending on local EHS regulations.
Step 4: Satellite Accumulation Area (SAA) Compliance
-
Action: Secure the lid tightly immediately after adding the waste. The "Lid Rule" dictates that containers must remain closed unless actively receiving waste to prevent vapor release[3].
-
Verification: Place the container in secondary containment (e.g., a polyethylene tray) segregated from incompatible acid waste[4].
Step 5: Labeling and EHS Transfer
-
Action: Apply a standard "Hazardous Waste" label. Write out "[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol" and all associated solvents fully. Do not use chemical formulas or abbreviations[3].
-
Verification: Submit a pickup request to your institutional Environmental Health and Safety (EHS) department for final high-temperature incineration.
Emergency Spill Response & Decontamination
In the event of an accidental spill of this compound (either as a neat solid/oil or in solution):
-
Isolate: Evacuate unnecessary personnel and eliminate all ignition sources if the compound is dissolved in a flammable solvent[5].
-
Contain: Do not use combustible absorbents (like sawdust). Absorb the spill with inert materials such as dry sand, earth, or commercial vermiculite[5].
-
Neutralize & Clean: For amino alcohol residues, wash the affected surface with water and a mild detergent.
-
Dispose: Collect all contaminated absorbents and PPE (gloves, paper towels) into a designated solid hazardous waste bag (often a transparent, thick-mil plastic bag). Apply an appropriate label and transfer to the waste collection area[2].
Disposal Workflow Visualization
The following decision tree illustrates the critical path for routing[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol waste based on solvent compatibility.
Figure 1: Operational decision tree for the segregation and disposal of amino alcohol laboratory waste.
References
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]
-
Weizmann Institute of Science Safety Unit. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
-
Technion Safety Unit. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
University of Louisville. (n.d.). Chemical Waste Management Guide. Retrieved from[Link]
-
Nippon Nyukazai Co., Ltd. (2015). AMINO ALCOHOL 2A Safety Data Sheet. Retrieved from[Link]
Sources
Personal protective equipment for handling [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Essential Safety and Handling Guide for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
A Note on This Guidance: An official Safety Data Sheet (SDS) for [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol is not presently available. The following guide has been synthesized by our senior scientific staff, leveraging data from the structurally analogous compound, (1-Aminocyclobutyl)methanol hydrochloride, and established safety protocols for amino alcohols and cyclobutane derivatives. This document is intended to provide essential, immediate safety and logistical information for trained laboratory personnel.
Hazard Assessment and Profile
Based on the analysis of its structural components—a primary amine, a primary alcohol, and a cyclobutane ring—and data from its close analog, (1-Aminocyclobutyl)methanol hydrochloride, the primary hazards are anticipated to be:
-
Skin Irritation/Corrosion: Amino alcohols can be corrosive or irritating to the skin.[1]
-
Serious Eye Damage/Irritation: This class of compounds can cause significant eye irritation or damage upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
-
Acute Oral Toxicity: The compound may be harmful if swallowed.[2][3]
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from such hazards.[4][5][6] This guide serves as a critical component to inform your institution-specific CHP.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol. The following table outlines the minimum required PPE for various laboratory operations.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing/Transferring (Solid) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Mandatory use within a certified chemical fume hood. |
| Conducting Reactions (Solution) | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Mandatory use within a certified chemical fume hood. An organic vapor respirator may be required based on the scale and nature of the reaction.[1] |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges.[7] |
Causality Behind PPE Choices:
-
Eye Protection: The use of chemical splash goggles is mandated due to the high risk of serious eye irritation posed by amino alcohols.[1] A face shield provides an additional layer of protection against splashes during large-volume transfers or highly exothermic reactions.[8]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for short-duration tasks.[7][8] Double-gloving is recommended during weighing and transfer to minimize the risk of exposure from a single glove failure. For extended contact or spill cleanup, more robust gloves like butyl rubber are advised.
-
Body Protection: A fully-buttoned lab coat prevents incidental skin contact. A flame-resistant coat is prudent when working with flammable solvents, and a chemical-resistant apron is necessary for spill response.
-
Respiratory Protection: Handling the solid compound within a chemical fume hood is a critical engineering control to prevent inhalation of airborne particles.[7] The need for a respirator during reactions depends on the volatility of the solvents and the potential for aerosol generation.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for safety. All personnel must be thoroughly trained on these procedures before handling the compound.
1. Preparation and Pre-Handling:
- Verify that a current inventory is maintained in your laboratory's Chemical Hygiene Plan.[5]
- Ensure an eyewash station and safety shower are unobstructed and have been recently tested.
- Confirm that the chemical fume hood has a valid certification.
- Assemble all necessary equipment and PPE before retrieving the chemical from storage.
2. Weighing and Transferring (in a Chemical Fume Hood):
- Don all required PPE as specified in the table above.
- Perform all manipulations of the solid compound on a disposable work surface (e.g., chemical-absorbent liner) within the fume hood.
- Use spark-resistant tools for transfers.
- Open the container slowly. Avoid creating dust.
- Carefully weigh the desired amount and promptly and securely close the primary container.
- Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
3. Conducting Reactions:
- Ensure all glassware is free of defects.
- Add reagents slowly and in a controlled manner.
- If the reaction is exothermic, have an appropriate cooling bath ready.
- Keep the fume hood sash at the lowest practical height.
4. Post-Handling Decontamination:
- Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by water.
- Properly doff PPE, removing gloves last using a technique that avoids skin contact with the contaminated exterior.
- Wash hands thoroughly with soap and water after exiting the laboratory.
Disposal Plan: Waste Management Protocol
Improper disposal of chemical waste is a serious safety and environmental hazard.[9] All waste generated from handling [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing papers, absorbent liners, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions and reaction residues should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[9][11]
-
Sharps Waste: Contaminated needles or razor blades must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[10] Do not use abbreviations or chemical formulas.
-
Keep containers closed at all times, except when adding waste.
-
-
Disposal Procedure:
Visualized Experimental Workflow
The following diagram outlines the logical progression for the safe handling of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, from acquisition to final disposal.
Caption: Workflow for safe handling and disposal.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]
-
OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. [Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. [Link]
-
NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech. [Link]
-
(1-Aminocyclobutyl)methanol hydrochloride. (n.d.). PubChem. [Link]
-
AMINO ALCOHOL EA Safety Data Sheet. (2018, June 12). Nippon Nyukazai Co., Ltd. [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. [Link]
-
AMINO ALCOHOL 2A Safety Data Sheet. (2015, January 7). Nippon Nyukazai Co., Ltd. [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2014). Organic Syntheses. [Link]
Sources
- 1. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 2. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-Aminocyclobutyl)methanol hydrochloride | 1392213-15-8 [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
